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  • Product: 3-Bromo-7H-furo[3,4-b]pyridin-5-one
  • CAS: 1303968-43-5

Core Science & Biosynthesis

Foundational

Spectroscopic data for 3-Bromo-7H-furo[3,4-b]pyridin-5-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-7H-furo[3,4-b]pyridin-5-one Introduction 3-Bromo-7H-furo[3,4-b]pyridin-5-one (CAS No. 1303968-43-5) is a halogenated heterocyclic compound belo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-7H-furo[3,4-b]pyridin-5-one

Introduction

3-Bromo-7H-furo[3,4-b]pyridin-5-one (CAS No. 1303968-43-5) is a halogenated heterocyclic compound belonging to the furo[3,4-b]pyridine class of molecules.[1] This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the furo-pyridine core in various biologically active molecules. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity during synthesis and screening.

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-7H-furo[3,4-b]pyridin-5-one. As experimental spectra for this specific molecule are not widely published, this guide will leverage a predictive and comparative approach, grounded in fundamental spectroscopic principles and data from analogous structures. We will delve into the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the expected spectral outputs. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this class of compounds.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-Bromo-7H-furo[3,4-b]pyridin-5-one is composed of a fused bicyclic system: a furanone ring and a pyridine ring. A bromine atom is substituted at the 3-position of the pyridine ring.

Molecular Formula: C₇H₄BrNO₂[1]

Molecular Weight: 214.02 g/mol [1]

The key structural features that will dictate the spectroscopic output are:

  • Aromatic Pyridine Ring: This will give rise to signals in the aromatic region of the NMR spectra and characteristic stretching vibrations in the IR spectrum.

  • Lactone (Cyclic Ester) in the Furanone Ring: The carbonyl group (C=O) of the lactone is a strong chromophore in IR spectroscopy. The adjacent methylene group (-CH₂-) will have a distinct chemical shift in the ¹H NMR spectrum.

  • Bromine Substituent: This heavy halogen will significantly influence the chemical shifts of nearby protons and carbons in the NMR spectra due to its electronegativity and inductive effects. In mass spectrometry, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will be a definitive diagnostic feature.

  • Proton and Carbon Environments: The molecule has a limited number of unique proton and carbon environments, which should lead to relatively clean and interpretable NMR spectra.

NMR Data Acquisition Workflow A Sample Preparation (5-25 mg in 0.6 mL deuterated solvent) B Place in NMR Spectrometer A->B C Lock and Shim B->C D Acquire 1D ¹H Spectrum C->D E Acquire 1D ¹³C Spectrum C->E F Process Data (FT, Phasing, Baseline Correction) D->F E->F G Spectral Interpretation F->G

Caption: Generalized workflow for NMR data acquisition.

Predicted ¹H NMR Data

Based on the structure and the influence of the electronegative bromine and oxygen atoms, as well as the anisotropic effects of the aromatic system, we can predict the following ¹H NMR spectrum:

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.6Doublet1HH-2The proton at the 2-position is adjacent to the nitrogen and will be the most deshielded aromatic proton. It will be coupled to H-4.
~8.3Doublet1HH-4The proton at the 4-position will be downfield due to its position on the pyridine ring. It will be coupled to H-2.
~5.3Singlet2HH-7The methylene protons of the furanone ring are adjacent to an oxygen atom and part of a lactone, placing them in this region. They are not coupled to other protons.
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show 7 distinct signals, corresponding to the 7 carbon atoms in the molecule.

Predicted δ (ppm)AssignmentRationale
~165C-5The carbonyl carbon of the lactone is highly deshielded and will appear significantly downfield.
~155C-3aA quaternary carbon in the aromatic system, bonded to nitrogen.
~150C-2The aromatic CH carbon adjacent to the nitrogen.
~135C-7aThe other quaternary carbon in the pyridine ring.
~125C-4The aromatic CH carbon adjacent to the bromine-substituted carbon.
~120C-3The carbon atom directly bonded to the bromine will be shifted downfield.
~70C-7The methylene carbon adjacent to the oxygen atom of the lactone.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.

Experimental Protocol: Acquiring IR Data
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹. [2]

Predicted IR Data

The IR spectrum of 3-Bromo-7H-furo[3,4-b]pyridin-5-one is expected to be dominated by a few key absorptions.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000MediumAromatic C-H StretchThis region is characteristic of C-H bonds where the carbon is sp² hybridized. [3]
~1760StrongC=O Stretch (Lactone)The carbonyl group of a five-membered lactone typically absorbs at a high frequency. This will likely be the most intense peak in the spectrum. [4]
~1600, ~1500Medium-StrongC=C and C=N Aromatic Ring StretchesThese absorptions are characteristic of the pyridine ring system. [5]
~1300-1100StrongC-O StretchThe C-O single bond stretches of the lactone will appear in this region.
Below 800Medium-StrongC-Br StretchThe vibration of the carbon-bromine bond is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive technique that can confirm the molecular weight and offer clues about the molecule's structure through its fragmentation pattern.

Experimental Protocol: Acquiring MS Data
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for small molecules that often induces fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that typically yields the intact molecular ion.

  • Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data

The mass spectrum of 3-Bromo-7H-furo[3,4-b]pyridin-5-one will have several defining features:

  • Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. [6]Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 214 (for C₇H₄⁷⁹BrNO₂) and m/z 216 (for C₇H₄⁸¹BrNO₂). This M and M+2 pattern is a definitive indicator of the presence of a single bromine atom. [7]* Fragmentation: Under EI conditions, fragmentation is expected. Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules. [8] * Loss of CO: A peak at m/z 186/188 (M-28) corresponding to the loss of a carbonyl group is plausible.

    • Loss of Br: A peak at m/z 135 corresponding to the loss of the bromine radical would confirm the presence of the furo-pyridine core.

Predicted MS Fragmentation A [M]⁺˙ m/z 214/216 B [M-CO]⁺˙ m/z 186/188 A->B -CO C [M-Br]⁺ m/z 135 A->C -Br•

Caption: Plausible fragmentation pathways in EI-MS.

Conclusion

References

  • PubChem. (n.d.). furo(3,4-b)pyridin-5(7H)-one. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-7H-furo[3,4-b]pyridin-5-one. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Fedoseev, S. V., Belikov, M. Yu., Ershov, O. V., & Tafeenko, V. A. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663. Available from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]

  • Coblentz Society. (n.d.). Recommended Spectroscopy Resources. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Spectroscopy Online. (2026, January 21). Homepage. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Reddit. (2023, December 8). Resources on how to interpret spectroscopy structures? r/OrganicChemistry. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical teaching resources. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). 202636 PDFs | Review articles in 13C-NMR. Retrieved from [Link]

  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-7H-furo[3,4-b]pyridin-5-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-Bromo-7H-furo[3,4-b]pyridin-5-one...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-Bromo-7H-furo[3,4-b]pyridin-5-one. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the scientific context and potential applications of this heterocyclic compound, particularly within the realm of medicinal chemistry and drug discovery.

Molecular Identity and Physicochemical Properties

3-Bromo-7H-furo[3,4-b]pyridin-5-one is a halogenated derivative of the furo[3,4-b]pyridine lactone scaffold. This core structure is of significant interest in medicinal chemistry due to its structural resemblance to biologically active molecules.

Core Structure and Identification

The fundamental structure consists of a furan ring fused to a pyridine ring, forming a bicyclic system with a lactone functionality. The bromine atom at the 3-position significantly influences the molecule's electronic properties and reactivity.

Table 1: Key Identifiers for 3-Bromo-7H-furo[3,4-b]pyridin-5-one

IdentifierValueSource
CAS Number 1303968-43-5[1]
Molecular Formula C₇H₄BrNO₂
Molecular Weight 214.02 g/mol
IUPAC Name 3-Bromo-7H-furo[3,4-b]pyridin-5-one
SMILES O=C1OCC2=NC=C(Br)C=C21[1]
Physicochemical Data

Table 2: Predicted and Known Physicochemical Properties

PropertyValueNotes
Melting Point Data not availableExpected to be a solid at room temperature.
Boiling Point Data not availableLikely to decompose at high temperatures.
Solubility Data not availablePredicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF.
Appearance Data not availableLikely to be a crystalline solid.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-Bromo-7H-furo[3,4-b]pyridin-5-one. While specific experimental spectra are not publicly available, the expected spectroscopic signatures can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the furanone ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom, and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon attached to the bromine atom will exhibit a characteristic chemical shift, and the carbonyl carbon will appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically in the range of 1750-1780 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO and other small fragments.

Synthesis and Reactivity

The synthesis of 3-Bromo-7H-furo[3,4-b]pyridin-5-one is not explicitly detailed in the available literature. However, a plausible synthetic strategy can be devised based on established methods for related furopyridinones.

Proposed Synthetic Pathway

A potential synthetic route could start from a suitably substituted bromopyridine derivative. For instance, a one-pot synthesis of the parent furo[3,4-b]pyridin-5(7H)-ones has been reported starting from 2-bromopyridine-3-carboxylic acid. A similar strategy could potentially be adapted.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reaction Reaction with Electrophile cluster_product Final Product start 5-Bromo-2-chloronicotinic acid intermediate Lithium 5-bromo-2-lithiopyridine-3-carboxylate start->intermediate 2 eq. n-BuLi THF, -78 °C adduct Intermediate Adduct intermediate->adduct 1. HCHO 2. H₃O⁺ electrophile Formaldehyde product 3-Bromo-7H-furo[3,4-b]pyridin-5-one adduct->product Lactonization

Caption: Proposed synthetic pathway for 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

Chemical Reactivity

The reactivity of 3-Bromo-7H-furo[3,4-b]pyridin-5-one is governed by the interplay of its functional groups:

  • The Bromo-Pyridine Ring: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 3-position. This is a key feature for generating molecular diversity in drug discovery programs.

  • The Lactone Ring: The lactone is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity needs to be considered in the design of synthetic routes and in understanding potential metabolic pathways.

Potential Applications in Drug Discovery

The furo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity.

Rationale for Interest

Derivatives of the isomeric furo[3,2-c]pyridin-4(5H)-one have been identified as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family of proteins.[1][2] BET proteins are key regulators of gene expression and are implicated in cancer and inflammatory diseases. The structural similarity of 3-Bromo-7H-furo[3,4-b]pyridin-5-one suggests it could also be explored as a potential modulator of epigenetic targets.

Workflow for Biological Evaluation

A typical workflow to assess the therapeutic potential of this compound would involve a series of in vitro and in vivo studies.

Biological_Evaluation_Workflow cluster_screening Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies cluster_optimization Lead Optimization screening High-Throughput Screening (e.g., BET bromodomain binding assay) cell_based Cell-based Assays (e.g., cancer cell line proliferation) screening->cell_based adme ADME-Tox Profiling cell_based->adme animal_models Animal Models of Disease (e.g., xenograft models) adme->animal_models sar Structure-Activity Relationship (SAR) Studies animal_models->sar sar->screening Iterative Improvement

Caption: A generalized workflow for the biological evaluation of 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

Safety and Handling

Based on available GHS hazard statements, 3-Bromo-7H-furo[3,4-b]pyridin-5-one should be handled with appropriate precautions in a laboratory setting.[1]

Table 3: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Bromo-7H-furo[3,4-b]pyridin-5-one is a heterocyclic compound with significant potential for further investigation, particularly in the field of drug discovery. Its core scaffold is present in biologically active molecules, and the presence of a bromine atom provides a handle for synthetic diversification. While there is a notable lack of publicly available experimental data for this specific molecule, this guide provides a framework for its characterization, synthesis, and potential biological evaluation based on established chemical principles and data from related compounds. Further research to elucidate its precise physical, chemical, and biological properties is warranted.

References

  • PubChem. 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. National Center for Biotechnology Information. [Link]

  • Singh, R., et al. (2022). Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. [Link]

Sources

Protocols & Analytical Methods

Method

Ugi-Zhu reaction for pyrrolo[3,4-b]pyridin-5-one synthesis

Application Notes & Protocols Topic: Ugi-Zhu Reaction for Pyrrolo[3,4-b]pyridin-5-one Synthesis For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Pyrrolo[3,4-b]pyridin-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Ugi-Zhu Reaction for Pyrrolo[3,4-b]pyridin-5-one Synthesis For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Pyrrolo[3,4-b]pyridin-5-ones and Their Synthesis

The pyrrolo[3,4-b]pyridin-5-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This fused-ring system is a key structural component in a variety of biologically active compounds, including agents with potential antidiabetic, anticancer, and antiviral properties.[1][2][3] For instance, the antidiabetic agent BMS-767778 features this core structure.[1] The therapeutic potential of these molecules stems from their ability to interact with a wide range of biological targets, such as kinases and tubulins, which are often implicated in proliferative diseases like cancer.[2][4]

Given their importance, the development of efficient, robust, and diversity-oriented synthetic routes to access these complex molecules is a paramount objective for synthetic and medicinal chemists. Traditional multi-step syntheses can be time-consuming, resource-intensive, and often result in low overall yields. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a product containing substantial portions of all starting materials, offer an elegant solution to these challenges.[5][6]

Among MCRs, the Ugi-Zhu three-component reaction (UZ-3CR) has emerged as a particularly powerful strategy for the one-pot synthesis of the pyrrolo[3,4-b]pyridin-5-one scaffold.[2] This reaction, a sophisticated variation of the classical Ugi reaction, is typically coupled with a subsequent cascade process involving an N-acylation and an intramolecular aza-Diels-Alder cycloaddition.[3][4][7] The power of this methodology lies in its convergence, atom economy, and the ability to rapidly generate molecular complexity and diversity from simple, readily available starting materials. This application note provides a detailed overview of the Ugi-Zhu reaction mechanism, a step-by-step experimental protocol, and practical insights for its successful implementation in the laboratory.

Reaction Mechanism: A Domino Sequence to Complexity

The synthesis of pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu reaction is not a single transformation but a beautifully orchestrated domino sequence. The process begins with the Ugi-Zhu three-component condensation, followed by an intramolecular cascade that rapidly builds the final heterocyclic system.

Step 1: The Ugi-Zhu Three-Component Reaction (UZ-3CR) The reaction commences with the condensation of an aldehyde and an amine to form an imine intermediate. This imine is then activated by a Lewis acid catalyst, typically a lanthanide triflate like Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃).[2][8] The catalyst enhances the electrophilicity of the imine carbon, facilitating a nucleophilic attack by the α-carbon of an α-isocyanoacetamide.[2] This is the key step where the three components are joined. The resulting intermediate undergoes a spontaneous intramolecular cyclization (a non-prototropic tautomerization) to yield a highly reactive 5-aminooxazole.[2] This oxazole is the pivotal intermediate that serves as the diene for the subsequent cycloaddition.

Step 2: The Cascade Transformation Upon formation, the 5-aminooxazole is not isolated. The addition of a dienophile, maleic anhydride, initiates a cascade of reactions.[2][7]

  • Aza-Diels-Alder Cycloaddition: The 5-aminooxazole acts as an electron-rich diene and undergoes an intramolecular aza-Diels-Alder reaction with maleic anhydride.

  • N-Acylation & Aromatization: This cycloaddition is followed by a rapid sequence of N-acylation, decarboxylation (loss of CO₂), and dehydration (loss of H₂O).[2][4] This final aromatization cascade is the thermodynamic driving force that funnels the reactive intermediates to the stable, final pyrrolo[3,4-b]pyridin-5-one product.

The entire sequence, from three simple starting materials to a complex heterocyclic product, occurs in a single reaction vessel, highlighting the efficiency of this methodology.

Ugi_Zhu_Mechanism cluster_0 Part 1: Ugi-Zhu 3CR cluster_1 Part 2: Post-MCR Cascade Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine -H2O Amine Amine (R2-NH2) Amine->Imine ActivatedImine Activated Imine (Lewis Acid) Imine->ActivatedImine + Catalyst Isocyanide α-Isocyanoacetamide Aminooxazole 5-Aminooxazole Isocyanide->Aminooxazole α-Addition & Tautomerization ActivatedImine->Aminooxazole DielsAlder Aza-Diels-Alder Adduct Aminooxazole->DielsAlder Cycloaddition Dienophile Maleic Anhydride Dienophile->DielsAlder FinalProduct Pyrrolo[3,4-b]pyridin-5-one DielsAlder->FinalProduct N-Acylation, -CO2, -H2O caption Ugi-Zhu reaction mechanism and subsequent cascade.

Caption: Ugi-Zhu reaction mechanism and subsequent cascade.

Experimental Application: Synthesis of a Representative Pyrrolo[3,4-b]pyridin-5-one

This section provides a detailed, self-validating protocol for synthesizing a pyrrolo[3,4-b]pyridin-5-one derivative. The procedure is based on established methodologies utilizing microwave irradiation for enhanced reaction rates and yields.[2][3]

Materials and Equipment
  • Reagents:

    • Aromatic or aliphatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)

    • Primary amine (e.g., Aniline, 1.0 mmol, 1.0 equiv)

    • α-isocyanoacetamide (e.g., 2-isocyano-N-phenylacetamide, 1.0 mmol, 1.0 equiv)

    • Maleic anhydride (1.2 mmol, 1.2 equiv)

    • Ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol, 10 mol%)

    • Anhydrous Toluene

    • Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Microwave synthesizer

    • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • NMR spectrometer, High-Resolution Mass Spectrometer (HRMS)

Experimental Workflow Overview

Workflow start 1. Reagent Assembly mw 2. Microwave Irradiation start->mw Seal vial cool 3. Cooling & Solvent Removal mw->cool Reaction complete workup 4. Aqueous Workup cool->workup Dissolve residue in EtOAc purify 5. Column Chromatography workup->purify Dry organic layer char 6. Characterization purify->char Combine pure fractions caption Overall experimental workflow for synthesis.

Caption: Overall experimental workflow for synthesis.

Step-by-Step Protocol
  • Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aldehyde (1.0 mmol), the amine (1.0 mmol), the α-isocyanoacetamide (1.0 mmol), maleic anhydride (1.2 mmol), and Ytterbium(III) triflate (0.1 mmol).

    • Causality Note: The reagents are added together in a one-pot fashion to enable the domino reaction sequence. The Lewis acid catalyst is crucial for activating the in-situ formed imine towards nucleophilic attack.[2]

  • Solvent Addition: Add 3 mL of anhydrous toluene to the vial.

    • Causality Note: Toluene is an effective solvent for this reaction, often providing better yields compared to polar protic solvents which can interfere with the intermediates.[2] Anhydrous conditions are preferred to prevent hydrolysis of the imine intermediate.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 30 minutes.

    • Causality Note: Microwave heating significantly accelerates the reaction rate, allowing for completion in minutes rather than hours, often leading to cleaner reactions and higher yields.[3][7]

  • Reaction Monitoring: After cooling the vial to room temperature, check for reaction completion by TLC (e.g., using a 7:3 Hexanes:EtOAc mobile phase). The disappearance of starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

  • Workup: Transfer the reaction mixture to a separatory funnel using ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

    • Causality Note: The NaHCO₃ wash neutralizes the acidic catalyst and removes any unreacted maleic anhydride (as its carboxylate salt). The brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography. The eluent system will depend on the specific product's polarity but a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) is a good starting point.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Yields for this process are typically in the range of 45-92%.[2][3]

Substrate Scope and Data

The Ugi-Zhu synthesis of pyrrolo[3,4-b]pyridin-5-ones is notable for its broad substrate scope. A wide variety of aldehydes (aromatic, heteroaromatic, aliphatic) and amines can be successfully employed to generate a library of diverse analogues.

EntryAldehydeAmineIsocyanide ComponentYield (%)Reference
1BenzaldehydeAnilineN-benzyl-2-isocyanoacetamide92[2]
24-ChlorobenzaldehydeAnilineN-benzyl-2-isocyanoacetamide85[2]
32-FuraldehydeBenzylamineN-(4-methoxyphenyl)-2-isocyanoacetamide82[3]
44-Nitrobenzaldehyde4-FluoroanilineN-benzyl-2-isocyanoacetamide71[2]
5CyclohexanecarboxaldehydeAnilineN-benzyl-2-isocyanoacetamide55[2]
64-(Trifluoromethyl)benzaldehydeAnilineN-benzyl-2-isocyanoacetamide88[2]

Table showing representative yields for the Ugi-Zhu synthesis of various pyrrolo[3,4-b]pyridin-5-one derivatives.

Troubleshooting and Key Considerations

  • Low Yields:

    • Moisture: Ensure all glassware is oven-dried and that anhydrous solvents are used. Water can inhibit the formation of the crucial imine intermediate.

    • Reagent Purity: Use freshly distilled or purified aldehydes and amines if they are old or show signs of degradation. The α-isocyanoacetamide component should also be of high purity.

    • Microwave Parameters: Optimize the temperature and reaction time. Overheating can lead to decomposition, while insufficient heating will result in an incomplete reaction.

  • Complex Product Mixture:

    • Side Reactions: If significant side products are observed, consider lowering the reaction temperature or reducing the catalyst loading.

    • Purification: A slow, careful column chromatography with a shallow solvent gradient is often necessary to separate closely-related impurities.

  • Safety Precautions:

    • Isocyanides: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.

    • Microwave Synthesis: Always use vials and caps specifically designed for microwave chemistry. Never exceed the recommended volume or pressure limits for the reaction vessel.

References

  • Alvim, H. G. O., de Andrade, P. M., & Amarante, G. W. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. [Link]

  • Andrade-Jorge, E., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. [Link]

  • Rivera-Piza, E. A., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules. [Link]

  • Ugi, I. (1959). The Ugi Reaction. Wikipedia. [Link]

  • Osorio-Mireles, A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules. [Link]

  • García-Trevino, P., et al. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers in Chemistry. [Link]

  • Serafin, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Cortés-Guzmán, F., et al. (2023). Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Advances. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Rivera-Piza, E. A., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Reaction and In Vitro-In Silico Studies against Breast Carcinoma. PubMed. [Link]

Sources

Application

Experimental Protocol for the Derivatization of 3-Bromo-7H-furo[3,4-b]pyridin-5-one: A Gateway to Novel Chemical Scaffolds

An Application Note for Drug Discovery Professionals Abstract The 7H-furo[3,4-b]pyridin-5-one core is a privileged heterocyclic scaffold in medicinal chemistry, serving as an aza-analogue of the isoindolin-1-one system f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The 7H-furo[3,4-b]pyridin-5-one core is a privileged heterocyclic scaffold in medicinal chemistry, serving as an aza-analogue of the isoindolin-1-one system found in numerous bioactive compounds.[1][2] The strategic introduction of a bromine atom at the 3-position provides a versatile chemical handle for extensive derivatization, enabling the exploration of chemical space and the generation of novel compound libraries for drug discovery programs. This application note provides a comprehensive guide with detailed, field-tested protocols for the derivatization of 3-Bromo-7H-furo[3,4-b]pyridin-5-one via three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

Core Concepts and Mechanistic Insights

The C-Br bond at the 3-position of the furo[3,4-b]pyridin-5-one ring is analogous to a typical aryl bromide, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their reliability, functional group tolerance, and the mild conditions under which they can often be performed.[3][4] Understanding the underlying catalytic cycles is crucial for troubleshooting and optimizing these transformations.

  • Suzuki-Miyaura Coupling: This reaction forges a new carbon-carbon bond between the 3-position of the scaffold and a variety of sp2- or sp3-hybridized carbon atoms from an organoboron reagent (boronic acid or boronic ester). The process is valued for the stability and low toxicity of the boron reagents.[3][5]

  • Buchwald-Hartwig Amination: This powerful method creates a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines. This is a key transformation for synthesizing compounds that can engage in crucial hydrogen bonding interactions with biological targets.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the scaffold and a terminal alkyne.[4][6] The resulting alkyne-containing molecules are valuable not only as final products but also as intermediates for further synthetic manipulations. The reaction typically requires a dual catalytic system of palladium and copper(I).[6][7]

Below is a generalized workflow for the derivatization of the 3-bromo scaffold.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: 1. 3-Bromo-scaffold 2. Coupling Partner 3. Catalyst & Ligand 4. Base glassware Assemble & Dry Glassware (Schlenk flask, condenser) setup Inert Atmosphere (N2 or Ar Purge) glassware->setup addition Add Reagents & Degassed Solvent setup->addition heating Heat & Stir (Monitor by TLC/LC-MS) addition->heating quench Quench Reaction heating->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify analysis Characterization: - NMR (1H, 13C) - Mass Spectrometry - HPLC purify->analysis G Scaffold 3-Bromo-7H-furo[3,4-b]pyridin-5-one Plus1 + Scaffold->Plus1 BoronicAcid Ar-B(OH)2 Plus1->BoronicAcid Arrow Pd Catalyst, Base Solvent, Heat BoronicAcid->Arrow Product 3-Aryl-7H-furo[3,4-b]pyridin-5-one Arrow->Product

Suzuki-Miyaura C-C bond formation.

Materials & Equipment:

  • 3-Bromo-7H-furo[3,4-b]pyridin-5-one (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene

  • Schlenk flask or reaction vial with a stir bar

  • Condenser, nitrogen/argon inlet, heating mantle or oil bath

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 3-Bromo-7H-furo[3,4-b]pyridin-5-one, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction mixture should be a suspension.

    • Scientist's Note: Degassing the solvent by sparging with nitrogen or argon for 15-20 minutes prior to addition is essential to remove dissolved oxygen.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol describes the amination of the 3-bromo scaffold with a generic primary or secondary amine.

G Scaffold 3-Bromo-7H-furo[3,4-b]pyridin-5-one Plus1 + Scaffold->Plus1 Amine R1R2NH Plus1->Amine Arrow Pd Catalyst, Ligand Base, Solvent, Heat Amine->Arrow Product 3-(R1R2N)-7H-furo[3,4-b]pyridin-5-one Arrow->Product

Buchwald-Hartwig C-N bond formation.

Materials & Equipment:

  • 3-Bromo-7H-furo[3,4-b]pyridin-5-one (1.0 eq)

  • Amine (1.2 - 2.0 eq)

  • Pd₂(dba)₃ (0.02 - 0.05 eq)

  • Ligand: Xantphos or BINAP (1.5 - 2.0 times the moles of Pd)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

  • Schlenk tube or sealed reaction vial with a stir bar

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

    • Scientist's Note: The choice of ligand is critical and often requires screening. Xantphos is a good starting point for many heteroaromatic substrates. The base is strong; handle it with care.

  • Reagent Addition: Add the 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere.

  • Solvent and Amine Addition: Add the anhydrous solvent followed by the amine via syringe.

  • Reaction: Heat the mixture to 90-110 °C. Monitor the reaction progress until completion (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 3: Sonogashira Coupling (C-C Alkyne Formation)

This protocol outlines the coupling of the 3-bromo scaffold with a terminal alkyne.

G Scaffold 3-Bromo-7H-furo[3,4-b]pyridin-5-one Plus1 + Scaffold->Plus1 Alkyne H-C≡C-R Plus1->Alkyne Arrow Pd/Cu Catalyst, Base Solvent, RT to Heat Alkyne->Arrow Product 3-(R-C≡C)-7H-furo[3,4-b]pyridin-5-one Arrow->Product

Sonogashira C-C alkyne formation.

Materials & Equipment:

  • 3-Bromo-7H-furo[3,4-b]pyridin-5-one (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.05 - 0.10 eq)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (used as solvent or co-solvent)

  • Co-solvent (if needed): Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask with a stir bar

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add 3-Bromo-7H-furo[3,4-b]pyridin-5-one, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add the solvent (e.g., THF), followed by the amine base and the terminal alkyne via syringe.

    • Scientist's Note: The reaction medium must be basic to neutralize the HBr byproduct. [4]Using an amine as the base and solvent is common. The reaction is often sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, but progress should be monitored by TLC or LC-MS (typically 1-8 hours).

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.

  • Washing & Drying: Separate the layers. Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and then brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Data Summary and Troubleshooting

The choice of specific conditions can significantly impact reaction outcomes. The following table summarizes typical starting points for optimization.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Ligand PPh₃, dppfXantphos, BINAPPPh₃
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄Et₃N, i-Pr₂NH
Solvent Dioxane/H₂O, Toluene, DMFToluene, DioxaneTHF, DMF, Et₃N
Temperature 80 - 110 °C90 - 110 °C25 - 60 °C

A common challenge in developing these reactions is low yield or the formation of side products.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficient temperature; Poorly soluble reagents; Inappropriate base/ligand combination.Ensure rigorous inert atmosphere and use degassed solvents. Increase reaction temperature. Screen different solvents. Screen alternative ligands and bases.
Starting Material Decomposition Reaction temperature is too high; Substrate is sensitive to the base.Lower the reaction temperature. Use a milder base (e.g., K₃PO₄ instead of NaOtBu).
Formation of Homocoupled Product (Suzuki) Boronic acid decomposition; (Sonogashira) Oxygen contamination.Use fresh boronic acid. Ensure rigorous deoxygenation of the reaction mixture for Sonogashira coupling.
Formation of Debrominated Product Proto-dehalogenation from trace water or other proton sources.Use anhydrous solvents and reagents.

Characterization of Derivatives

Confirming the identity and purity of the synthesized derivatives is a critical final step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the appearance of new signals corresponding to the coupled fragment and potentially the disappearance of a proton signal in the aromatic region if the starting material was 3-H before bromination. ¹³C NMR will show new carbon signals and a shift in the signal for C3. [8][9]* Mass Spectrometry (MS): Provides the molecular weight of the new derivative, confirming the successful coupling.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which should ideally be >95% for biological screening.

References

  • Time in Pasuruan, ID. Google Search. Accessed January 26, 2026.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. Accessed January 26, 2026. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central (PMC). Accessed January 26, 2026. [Link]

  • furo(3,4-b)pyridin-5(7H)-one. PubChem - NIH. Accessed January 26, 2026. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed January 26, 2026. [Link]

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. Accessed January 26, 2026. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Accessed January 26, 2026. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). Accessed January 26, 2026. [Link]

  • One-Pot Synthesis of Furo[3,4-b]pyridin-5(7H)-ones from 2-Bromopyridine-3-carboxylic Acid and Carbonyl Compounds. Thieme Synthesis. Accessed January 26, 2026. [Link]

  • Structure Elucidation of a Pyrazolop[2][10]yran Derivative by NMR Spectroscopy. MDPI. Accessed January 26, 2026. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central (PMC) - NIH. Accessed January 26, 2026. [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ACS Publications. Accessed January 26, 2026. [Link]

  • 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. ResearchGate. Accessed January 26, 2026. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 26, 2026. [Link]

  • NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. PubMed. Accessed January 26, 2026. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Accessed January 26, 2026. [Link]

  • Sonogashira coupling. Wikipedia. Accessed January 26, 2026. [Link]

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Method

Application Notes and Protocols for High-Throughput Screening of Furopyridinone Compounds

Introduction: The Therapeutic Potential of Furopyridinones The furopyridinone scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in various...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Furopyridinones

The furopyridinone scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, most notably as anticancer and antiviral agents.[1][2] Recent studies have highlighted their potent cytotoxic effects against cancer cell lines, such as esophageal cancer, with molecular docking studies suggesting potential interactions with key oncogenic proteins like METAP2 and EGFR.[3] The diverse biological activities underscore the importance of systematically screening furopyridinone libraries to identify novel therapeutic leads and elucidate their mechanisms of action.

This guide provides a comprehensive overview and detailed protocols for establishing a robust high-throughput screening (HTS) campaign to identify and characterize bioactive furopyridinone compounds. We will focus on a kinase inhibition screening cascade, a common and highly relevant approach for anticancer drug discovery, given that protein kinases are established targets in oncology.[4][5] The principles and methodologies described herein are, however, adaptable to other target classes, such as helicases or viral enzymes.[6][7]

The Strategic Imperative for a Tiered HTS Approach

A successful HTS campaign is not merely about speed; it's a strategic, multi-tiered process designed to minimize false positives and negatives while efficiently identifying the most promising compounds for further development. The rationale behind a tiered approach is to progressively increase the biological complexity and specificity of the assays, ensuring that resources are focused on compounds with the highest potential. Our proposed workflow is designed as a self-validating system, where each stage serves to confirm and build upon the findings of the previous one.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization Primary Primary HTS: Biochemical Kinase Assay (e.g., TR-FRET) Confirm Hit Confirmation: Repeat Primary Assay Primary->Confirm Identified 'Hits' Ortho Orthogonal Assay: Luminescence-based Kinase Assay Confirm->Ortho Confirmed Hits Dose Dose-Response (IC50): Biochemical Assays Ortho->Dose Validated Hits Cellular Cell-based Target Engagement (e.g., AlphaLISA) Dose->Cellular Potent Hits Cytotox Cell Viability/Cytotoxicity Assay Cellular->Cytotox Cell-active Hits LeadOp Lead Optimization: SAR Studies, ADME/Tox Cytotox->LeadOp Confirmed, On-Target, Non-toxic Hits

Part 1: Primary Screening - Identifying Initial Hits

The primary screen is the first pass through the compound library, designed for maximal throughput and robustness. The goal is to identify any compound that exhibits activity against the target of interest. For our example, we will focus on a hypothetical oncogenic kinase, "Kinase-X," which is a component of a critical cell survival pathway.

Choosing the Right Assay Technology: Why TR-FRET?

For a primary biochemical screen of kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers an excellent balance of sensitivity, robustness, and HTS compatibility.[8] Unlike traditional radioactive assays, TR-FRET is a non-radioactive, homogeneous ("mix-and-read") format, which simplifies automation and reduces waste.[8] The time-resolved aspect of the detection minimizes interference from compound autofluorescence, a common source of false positives in fluorescence-based assays.[8]

The principle relies on the FRET between a donor fluorophore (e.g., Terbium cryptate) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., d2) on a tagged substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a loss of signal.

TR_FRET_Principle cluster_0 No Inhibition (High Kinase Activity) cluster_1 Inhibition (Low Kinase Activity) Kinase_Active Kinase-X + ATP + Substrate-Tag Phosphorylation Phosphorylated Substrate-Tag Antibody_Donor Anti-Phospho Ab-Donor FRET Proximity -> TR-FRET Signal Kinase_Inactive Kinase-X + ATP + Substrate-Tag + Furopyridinone No_Phosphorylation Substrate-Tag (Unphosphorylated) No_FRET No Proximity -> No TR-FRET Signal

Protocol 1.1: Primary HTS using TR-FRET

Objective: To screen a furopyridinone library at a single concentration (e.g., 10 µM) to identify inhibitors of Kinase-X.

Materials:

  • Recombinant purified Kinase-X

  • Kinase-X substrate peptide with an appropriate tag (e.g., biotin)

  • ATP

  • TR-FRET detection reagents: Terbium-labeled anti-phospho-substrate antibody and streptavidin-d2 (acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Furopyridinone compound library dissolved in DMSO

  • Positive Control: A known potent inhibitor of Kinase-X (e.g., Staurosporine)

  • Negative Control: DMSO

  • Assay Plates: 384-well, low-volume, white plates (e.g., ProxiPlate)

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 20 nL of each furopyridinone compound (10 mM in DMSO) to the assay plate wells. Also, plate positive and negative controls. This results in a final assay concentration of 10 µM.

  • Enzyme/Substrate Addition: Prepare a master mix of Kinase-X and substrate peptide in assay buffer. Dispense 10 µL of this mix into each well.

  • Initiate Reaction: Prepare an ATP solution in assay buffer at 2x the final desired concentration (e.g., 2x Km of ATP for Kinase-X). Dispense 10 µL of the ATP solution to all wells to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Prepare the TR-FRET detection mix containing the Terbium-labeled antibody and streptavidin-d2 in detection buffer. Add 20 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis and Hit Identification:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data using the controls:

    • % Inhibition = 100 * (1 - [(Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)])

  • Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

    • Z' = 1 - [(3 * (SD_neg_ctrl + SD_pos_ctrl)) / |(Mean_neg_ctrl - Mean_pos_ctrl)|]

  • Define a hit criterion, for example, compounds exhibiting ≥ 50% inhibition.

ParameterValueDescription
Compound Concentration10 µMSingle-point screen concentration.
Negative ControlDMSORepresents 0% inhibition.
Positive ControlStaurosporine (1 µM)Represents 100% inhibition.
Z'-Factor> 0.5A measure of assay robustness.
Hit Threshold≥ 50% InhibitionCutoff for selecting primary hits.
Table 1: Parameters for Primary HTS Data Analysis.

Part 2: Hit Confirmation and Triage

The goal of this stage is to eliminate false positives from the primary screen. This is achieved by re-testing the primary hits and using an orthogonal assay that employs a different detection technology.

The Rationale for Orthogonal Testing

An orthogonal assay measures the same biological activity (Kinase-X inhibition) but uses a different technology. This is crucial for identifying and discarding compounds that interfere with the primary assay components (e.g., light scattering, fluorescence quenching). A luminescence-based kinase assay, such as Kinase-Glo®, is an excellent choice.[9][10] This assay quantifies the amount of ATP remaining after the kinase reaction.[10] High kinase activity depletes ATP, resulting in a low luminescent signal. Inhibition of the kinase spares ATP, leading to a high signal.

Protocol 2.1: Orthogonal Luminescence-Based Kinase Assay

Objective: To confirm the activity of primary hits using an ATP-quantification method.

Materials:

  • Same enzyme, substrate, ATP, and buffer as in Protocol 1.1.

  • Confirmed primary hits from the furopyridinone library.

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).

  • Assay Plates: 384-well, solid white plates.

Procedure:

  • Compound Plating: Plate the primary hit compounds at the same concentration (10 µM) as the primary screen.

  • Kinase Reaction: Perform the kinase reaction (Steps 2-4 from Protocol 1.1) in a total volume of 10 µL.

  • ATP Detection: Add 10 µL of the Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which will produce light in the presence of ATP.[10]

  • Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data as in the primary screen. A true hit should show significant inhibition in both the TR-FRET and luminescence assays. Compounds active in only one assay are likely artifacts and should be discarded.

Part 3: Secondary Assays - Characterizing Confirmed Hits

Once hits are confirmed, the next step is to characterize their potency and cellular activity. This involves generating dose-response curves to determine IC₅₀ values and moving from biochemical to cell-based assay systems.

Protocol 3.1: Dose-Response and IC₅₀ Determination

Objective: To determine the potency (IC₅₀) of confirmed hits.

Procedure:

  • Create a serial dilution series for each confirmed hit compound (e.g., 10-point, 3-fold dilutions, starting from 50 µM).

  • Perform the primary biochemical assay (e.g., TR-FRET, Protocol 1.1) with this dilution series.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound IDPrimary Screen (% Inh @ 10µM)Orthogonal Screen (% Inh @ 10µM)Biochemical IC₅₀ (µM)
FPD-00185.281.50.25
FPD-00262.158.91.8
FPD-00375.612.3 (False Positive)> 50
FPD-00491.388.70.08
Table 2: Example HTS Data Cascade for Furopyridinone Hits.
The Critical Transition to Cell-Based Assays

Biochemical assays are essential for identifying direct inhibitors, but they do not account for cell permeability, off-target effects, or engagement with the target in its native environment.[11][12] Therefore, transitioning to cell-based assays is a critical step.

Protocol 3.2: Cell-Based Target Engagement using AlphaLISA

Objective: To confirm that potent compounds can enter cells and inhibit Kinase-X phosphorylation of its downstream substrate, "Substrate-Y".

Technology Rationale: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash immunoassay suitable for detecting analytes in cell lysates.[13] It utilizes donor and acceptor beads that are brought into proximity by a specific biological interaction.[14] In this case, one antibody recognizes total Substrate-Y, and another recognizes the phosphorylated form of Substrate-Y. Inhibition of Kinase-X will lead to a decrease in phosphorylated Substrate-Y, resulting in a loss of the AlphaLISA signal.

PI3K_Pathway_Example RTK Receptor Tyrosine Kinase (e.g., EGFR) KinaseX Kinase-X RTK->KinaseX Activates SubstrateY Substrate-Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate-Y Downstream Downstream Signaling (Proliferation, Survival) pSubstrateY->Downstream Promotes Furopyridinone Furopyridinone Inhibitor Furopyridinone->KinaseX Inhibits

Procedure:

  • Cell Culture and Treatment: Seed cells known to have active Kinase-X signaling in 96-well plates. Allow cells to adhere overnight.

  • Treat cells with the dose-response series of the furopyridinone compounds for a defined period (e.g., 2 hours).

  • Cell Lysis: Aspirate the media and add AlphaLISA lysis buffer.

  • Detection: Transfer the lysate to a 384-well assay plate. Add a mix of AlphaLISA acceptor beads conjugated to an anti-total Substrate-Y antibody and biotinylated anti-phospho-Substrate-Y antibody.

  • Incubate to allow antibody binding.

  • Add streptavidin-coated donor beads and incubate in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible reader.

Data Analysis:

  • Calculate the cellular IC₅₀ for the inhibition of Substrate-Y phosphorylation. This value provides a measure of on-target activity in a physiological context.

Protocol 3.3: Cytotoxicity Assay

Objective: To ensure that the observed cellular activity is not due to general cytotoxicity.

Procedure:

  • Seed cells as in Protocol 3.2.

  • Treat with the same dose-response series of compounds for a longer duration (e.g., 48-72 hours).

  • Add a viability reagent (e.g., CellTiter-Glo®, which measures cellular ATP levels as an indicator of viability).[15]

  • Read the luminescence.

Data Analysis:

  • Calculate the CC₅₀ (50% cytotoxic concentration).

  • Determine the Selectivity Index (SI = CC₅₀ / Cellular IC₅₀). A high SI value is desirable, indicating that the compound inhibits the target at concentrations well below those that cause cell death.

Conclusion and Next Steps

This structured HTS guide provides a robust framework for the identification and characterization of novel furopyridinone-based kinase inhibitors. By employing a tiered approach with orthogonal and cell-based assays, researchers can efficiently triage large compound libraries, eliminate artifacts, and focus on compounds with genuine therapeutic potential. The hits that successfully pass through this cascade—demonstrating potent biochemical and cellular on-target activity with a favorable selectivity index—become strong candidates for lead optimization programs, where their structure-activity relationships (SAR) and ADME/Tox properties can be further investigated.

References

  • MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available from: [Link]

  • PubMed. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • The Scientist. (2026, January 22). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. Available from: [Link]

  • PubMed. (1991, April). Antiviral agents: synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity. Available from: [Link]

  • PMC - NIH. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Available from: [Link]

  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available from: [Link]

  • PMC - NIH. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • PubMed. (2005, March). High-throughput screening for kinase inhibitors. Available from: [Link]

  • AACR Journals. (2008, May 1). Cell-based assays for dissecting the PI3K/AKT pathway. Available from: [Link]

  • NCBI Bookshelf - NIH. (2012, May 1). HTS Assay Validation. Available from: [Link]

  • BellBrook Labs. (2025, October 16). What Is the Best Assay for Helicase Enzymes? Formats, Applications, and Drug Discovery Insights. Available from: [Link]

  • PMC - NIH. Cell-based Assays to Identify Inhibitors of Viral Disease. Available from: [Link]

  • BellBrook Labs. (2024, May 14). Advancing cancer therapeutics: Development of assays for measuring RNA helicase activity. Available from: [Link]

  • ResearchGate. Working principle of the AlphaLISA assay. Available from: [Link]

  • PubMed. (2009, February 4). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Available from: [Link]

  • ResearchGate. (PDF) Assaying the Activity of Helicases: An Overview. Available from: [Link]

Sources

Application

Application Note: Accelerated Synthesis of Furo[3,4-b]pyridine Derivatives via Microwave Irradiation

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of furo[3,4-b]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of furo[3,4-b]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We explore the application of Microwave-Assisted Organic Synthesis (MAOS) as a powerful tool to accelerate these syntheses, dramatically reducing reaction times while often improving yields and product purity compared to conventional heating methods. This note elucidates the fundamental principles of microwave heating, details specific reaction methodologies, provides step-by-step protocols, and offers insights into the causal relationships between reaction parameters and outcomes, empowering researchers to leverage this technology for efficient chemical discovery.

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

The furo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules.[1] These fused heterocyclic systems are analogous in structure to purine bases and quinolines, making them attractive candidates for interacting with various biological targets.[2] However, traditional synthetic routes to these complex molecules often require long reaction times, harsh conditions, and extensive purification, creating bottlenecks in the drug discovery pipeline.[3]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry to overcome these challenges.[4] Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction, microwave irradiation provides rapid, uniform, and selective heating of the reaction mixture.[5][6] This leads to remarkable accelerations in reaction rates, often reducing synthesis times from hours or days to mere minutes.[7][8] The primary benefits, which will be explored herein, include:

  • Increased Reaction Rates: Dramatic reduction in synthesis time.[5]

  • Improved Yields and Purity: Minimized side product formation due to shorter reaction times and uniform heating.[6]

  • Enhanced Efficiency: Lower energy consumption and the potential for solvent-free reactions.[4][9]

  • Greater Reproducibility: Precise control over reaction parameters like temperature and pressure.[6]

This guide will provide both the theoretical grounding and the practical protocols necessary to successfully implement MAOS for the synthesis of furo[3,4-b]pyridine derivatives.

The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance

The efficacy of microwave heating in chemical synthesis stems from its direct coupling with polar molecules in the reaction medium.[10] The mechanism is fundamentally different from conventional oil-bath heating and is governed by two primary phenomena: Dipolar Polarization and Ionic Conduction.[4][9]

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave (typically 2.45 GHz).[11] This constant reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the bulk of the material.[10] Solvents with high dielectric constants (e.g., DMF, ethanol, acetic acid) are particularly efficient at absorbing microwave energy.

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts, catalysts, ionic liquids), they will oscillate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat through kinetic energy transfer.[12]

This direct energy transfer allows for "instantaneous localized superheating," where the temperature of the reaction mixture can rapidly surpass the solvent's boiling point in a sealed, pressurized vessel, leading to the observed rate accelerations.[12]

Figure 1: Mechanism of microwave heating in chemical synthesis.

Synthetic Strategies and Protocols

Several synthetic strategies for constructing the furo[3,4-b]pyridine scaffold are significantly enhanced by microwave irradiation. We will focus on two powerful methods: a p-TsOH-promoted [3+3] cyclization and a catalyst-free three-component reaction.

Strategy 1: [3+3] Cyclization for Dihydrofuro[3,4-b]pyridin-5-ones

This strategy involves the reaction of enamino lactones (acting as 1,3-dinucleophiles) with propargyl alcohols (as 1,3-electrophiles) promoted by p-toluenesulfonic acid (p-TsOH).[13] Microwave irradiation drastically shortens the reaction time from many hours to under 30 minutes, producing the desired fused pyridine skeleton in good yields with water as the only byproduct, highlighting its green chemistry credentials.[13]

Causality Behind Experimental Choices:

  • Solvent (Acetic Acid): Acetic acid serves as a polar solvent that couples efficiently with microwave irradiation. It also acts as a co-catalyst and helps to solubilize the starting materials and the p-TsOH catalyst.

  • Catalyst (p-TsOH): As a strong Brønsted acid, p-TsOH protonates the hydroxyl group of the propargyl alcohol, facilitating its elimination as water and generating a reactive propargyl cation intermediate, which is crucial for the subsequent cyclization cascade.

  • Microwave Parameters: The reaction is conducted at a relatively low temperature (70 °C) to prevent degradation of the enamino lactone starting material, yet the microwave energy is sufficient to rapidly drive the reaction to completion.[13]

Materials:

  • Enamino lactone (1.0 mmol)

  • 1,1-Diarylprop-2-yn-1-ol (1.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)

  • Glacial Acetic Acid (3.0 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Equipment:

  • Dedicated scientific microwave reactor with temperature and pressure sensors.

  • Rotary evaporator

  • Chromatography equipment for purification

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial, add the enamino lactone (1.0 mmol), the corresponding 1,1-diarylprop-2-yn-1-ol (1.0 mmol), and p-TsOH·H₂O (0.1 mmol).

  • Add glacial acetic acid (3.0 mL) and a magnetic stir bar.

  • Seal the vial with a cap and place it in the cavity of the microwave reactor.

  • Set the reaction parameters: Temperature = 70 °C, Time = 30 minutes, Power = 100 W (with variable power to maintain temperature), Stirring = On.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Pour the reaction mixture into ice-water (20 mL) and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS analysis.

Comparative Data:

MethodTemperature (°C)TimeYield (%)Reference
Microwave7030 min75-88%[13]
Conventional7012 h70-85%[13] (Implied)
Strategy 2: Three-Component Synthesis of Furo[3,4-b]quinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. When combined with microwave assistance, MCRs become exceptionally rapid and powerful. This protocol describes the synthesis of N-substituted furo[3,4-b]quinoline derivatives from an aldehyde, an enamineone, and tetronic acid.[14]

Causality Behind Experimental Choices:

  • Catalyst-Free: This reaction proceeds efficiently without an external catalyst, which simplifies the workup and purification process, making it more environmentally benign.[14]

  • Solvent (Acetic Acid): As in the previous example, glacial acetic acid is an excellent solvent for its microwave absorption properties and its ability to facilitate the reaction, likely by protonating intermediates.

  • Microwave Effect: The significant rate enhancement (5-10 minutes vs. 8-12 hours) is a classic example of the "microwave effect," where rapid heating accelerates the multiple steps of the MCR cascade, including condensation and cyclization, leading to high yields in a fraction of the time.[14]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Enamineone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 mmol)

  • Tetronic acid (1.0 mmol)

  • Glacial Acetic Acid (5.0 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Equipment:

  • Dedicated scientific microwave reactor

  • Filtration apparatus (Büchner funnel)

  • Recrystallization glassware

Step-by-Step Procedure:

  • In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1.0 mmol), the enamineone (1.0 mmol), tetronic acid (1.0 mmol), and a stir bar.

  • Add 5.0 mL of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 5-10 minutes. The power should be modulated by the instrument to maintain the target temperature.

  • After completion, cool the reaction vial to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove residual acetic acid.

  • Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol or an appropriate solvent to obtain a highly pure solid.

  • Characterization: Analyze the product by melting point, IR, ¹H NMR, and elemental analysis to confirm its identity and purity.

Comparative Data:

MethodTemperature (°C)TimeYield (%)Reference
Microwave1205-10 min82-95%[14]
ConventionalReflux8-12 h75-88%[14]

Workflow and Mechanistic Visualization

A generalized workflow for microwave-assisted synthesis ensures efficiency and safety.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis a Weigh Reactants & Catalyst b Add to Microwave Vial with Solvent & Stir Bar a->b c Seal Vial & Place in Reactor b->c d Irradiate (Set Temp, Time, Power) c->d e Cool Vial to RT d->e f Quench / Extract or Filter Product e->f g Purify (Chromatography or Recrystallization) f->g h Characterize (NMR, MS, etc.) g->h

Figure 2: General experimental workflow for MAOS.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of complex heterocyclic molecules like furo[3,4-b]pyridine derivatives. By leveraging the principles of direct molecular heating, MAOS provides a rapid, efficient, and often higher-yielding alternative to conventional methods.[15] The protocols detailed in this note demonstrate the practical application of this technology, offering robust and reproducible pathways to valuable chemical entities. As the demand for novel therapeutics and functional materials grows, the adoption of enabling technologies like MAOS will be crucial for accelerating the pace of scientific discovery and development.

References

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research.

  • A Multi‐Component Reaction for the Synthesis of N‐Substituted Furo[3,4‐b]quinoline Derivatives under Microwave Irradiation. Semantic Scholar.

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.

  • Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry (RSC Publishing).

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

  • A Facile and Expeditious Microwave-Assisted Synthesis of Furo[3,4-b]indeno[2,1-f]quinolin-1-one DerivativesviaMulticomponent Reaction. Journal of Heterocyclic Chemistry.

  • Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH.

  • Synthesis of furo[3,4-b]pyrido[3,2-f][10]phenanthrolin-12(9H)-ones 45a–t. ResearchGate.

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews.

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. PubMed.

  • Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. Queen's University Belfast Research Portal.

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.

  • Importance of Microwave Heating In Organic Synthesis. ResearchGate.

  • (PDF) Microwave-assisted heterocyclic synthesis. ResearchGate.

  • Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. SIOC Journals.

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.

  • A brief review: Microwave assisted organic reaction. Scholars Research Library.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

Sources

Method

Application Notes and Protocols for Bioactivity Assessment of 3-Bromo-7H-furo[3,4-b]pyridin-5-one

Abstract This document provides a comprehensive guide for the biological evaluation of 3-Bromo-7H-furo[3,4-b]pyridin-5-one, a novel heterocyclic compound with therapeutic potential. Due to the absence of established biol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the biological evaluation of 3-Bromo-7H-furo[3,4-b]pyridin-5-one, a novel heterocyclic compound with therapeutic potential. Due to the absence of established biological targets for this specific molecule, we propose a structured, multi-tiered bioassay cascade. This approach begins with broad-spectrum cell viability screening to identify potential anti-proliferative effects, followed by a series of targeted biochemical and cell-based assays. These secondary assays are designed to investigate putative mechanisms of action based on the known activities of structurally related furopyridine and pyrrolopyridine scaffolds, which have demonstrated efficacy as modulators of key oncology and metabolic disease targets. The protocols herein are detailed to ensure reproducibility and provide a robust framework for characterizing the bioactivity of this compound.

Introduction and Rationale

3-Bromo-7H-furo[3,4-b]pyridin-5-one belongs to the furo[3,4-b]pyridine class of heterocyclic compounds. While data on this specific molecule is limited, the broader family of furopyridines and related scaffolds, such as pyrrolo[3,4-b]pyridin-5-ones, are recognized as "privileged structures" in medicinal chemistry. These core structures are present in numerous compounds with diverse biological activities, including anticancer and antidiabetic properties.

Notably, derivatives of the related pyrrolo[3,4-b]pyridin-5-one core have been reported to exhibit cytotoxicity against various cancer cell lines, with mechanisms including the inhibition of αβ-tubulin polymerization and modulation of the PI3K/AKT signaling pathway. Furthermore, other related heterocyclic structures have been identified as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme central to glucose homeostasis and a validated target for type 2 diabetes.

This scientific precedent provides a logical foundation for the proposed testing strategy. By first establishing a general cytotoxic or cytostatic effect, we can then proceed to investigate specific, plausible molecular targets. This tiered approach is both resource-efficient and mechanistically informative, guiding further optimization and development of 3-Bromo-7H-furo[3,4-b]pyridin-5-one as a potential therapeutic agent.

Proposed Bioassay Cascade

The experimental workflow is designed to progress from a general phenotypic screen to more specific, target-oriented biochemical assays. This allows for a comprehensive initial characterization of the compound's biological effects.

Bioassay_Cascade A Tier 1: Primary Screening General Cell Viability/Cytotoxicity Assay B Tier 2: Mechanistic Investigation (Based on Tier 1 Results) A->B Active in Cancer Cell Lines? C In Vitro Tubulin Polymerization Assay B->C Hypothesis: Mitotic Arrest D AKT1 Kinase Inhibition Assay B->D Hypothesis: PI3K/AKT Pathway E DPP-4 Enzyme Inhibition Assay B->E Hypothesis: Off-target or Metabolic Effects Tubulin_Assay_Workflow cluster_prep Preparation (on ice) cluster_assay Assay (37°C) A Thaw Tubulin, GTP, Buffer B Prepare Tubulin Mix (with fluorescent reporter) A->B C Add Compound/ Controls to Plate D Add Tubulin Mix to initiate C->D E Read Fluorescence (kinetic, 60 min) D->E

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-7H-furo[3,4-b]pyridin-5-one

Welcome to the technical support center for the synthesis of 3-Bromo-7H-furo[3,4-b]pyridin-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this import...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-7H-furo[3,4-b]pyridin-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and draws upon analogous synthetic methodologies for related compounds.

Introduction: The Synthetic Challenge

The synthesis of 3-Bromo-7H-furo[3,4-b]pyridin-5-one presents a unique set of challenges primarily due to the electronic nature of the fused furo-pyridine ring system. The pyridine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution, while the furan ring is electron-rich and susceptible to such reactions. This dichotomy in reactivity requires careful consideration of the synthetic strategy and reaction conditions to achieve the desired regioselectivity and yield.

This guide will explore two primary synthetic strategies:

  • Post-synthesis Bromination: Synthesis of the 7H-furo[3,4-b]pyridin-5-one core followed by electrophilic bromination.

  • Pre-brominated Precursor Approach: Construction of the furo[3,4-b]pyridin-5-one ring system using a pre-brominated furan or pyridine starting material.

We will delve into the intricacies of each approach, providing you with the necessary information to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

Question 1: I am attempting a direct bromination of 7H-furo[3,4-b]pyridin-5-one, but I am observing a low yield of the desired 3-bromo product and a significant amount of starting material recovery. What could be the issue?

Answer:

This is a common challenge and can be attributed to several factors related to the reactivity of the furo[3,4-b]pyridin-5-one system.

  • Insufficient Electrophilicity of the Brominating Agent: The pyridine moiety deactivates the fused ring system towards electrophilic attack. Standard brominating agents like molecular bromine (Br₂) may not be sufficiently reactive.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to a sluggish reaction, while excessive heat can cause degradation.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): This is a milder and often more selective brominating agent than Br₂. It is a good first choice for this system.

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent can be more reactive than NBS and is worth considering if NBS fails to give satisfactory results.

    • Bromine in the presence of a Lewis Acid: While potentially harsh, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can increase the electrophilicity of bromine. This should be approached with caution as it can lead to over-bromination or degradation.

  • Solvent Selection:

    • Chlorinated solvents like dichloromethane (DCM) or chloroform are generally good choices for bromination reactions.

    • For less reactive substrates, polar aprotic solvents like acetonitrile or nitromethane can sometimes enhance the reaction rate.

  • Temperature and Reaction Time Optimization:

    • Start with milder conditions (e.g., NBS in DCM at room temperature) and gradually increase the temperature if no reaction is observed.

    • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to avoid the formation of degradation products.

Question 2: My bromination reaction is producing multiple products, and I am struggling to isolate the desired 3-bromo isomer. How can I improve the regioselectivity and purify my target compound?

Answer:

The formation of multiple products is likely due to the competing reactivity of the furan and pyridine rings, as well as the potential for over-bromination.

  • Competing Reaction Sites: While the 3-position on the furan ring is electronically favored for electrophilic attack, other positions on the pyridine ring might also react under forcing conditions.

  • Over-bromination: The initial product, 3-Bromo-7H-furo[3,4-b]pyridin-5-one, can potentially undergo further bromination.

Strategies to Enhance Regioselectivity and Facilitate Purification:

  • Control of Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the brominating agent. A large excess will almost certainly lead to multiple brominated species.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.[1] Experiment with different solvents to find one in which the desired isomer has low solubility at low temperatures and impurities are more soluble.

Question 3: I am considering the synthetic route starting from a pre-brominated precursor. What are the potential challenges with this approach?

Answer:

Synthesizing the target molecule from a pre-brominated starting material, such as 3-bromofuran-2-carboxylic acid or a suitably substituted bromopyridine, is a viable alternative. However, this approach has its own set of potential difficulties.

  • Availability and Stability of Starting Materials: While some brominated precursors are commercially available, they can be expensive or have limited stability.

  • Reaction Compatibility: The subsequent reaction conditions required to form the furo[3,4-b]pyridin-5-one ring must be compatible with the bromo-substituent. For instance, strongly basic or organometallic reagents could potentially react with the C-Br bond.

Key Considerations for the Precursor Approach:

  • Retrosynthetic Analysis: Carefully plan your synthesis to ensure that the bond-forming reactions for the heterocyclic core do not interfere with the bromine atom.

  • Protecting Groups: In some cases, it may be necessary to use protecting groups to temporarily mask reactive functionalities during the ring-forming steps.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the bromination of 7H-furo[3,4-b]pyridin-5-one?

A1: The bromination of 7H-furo[3,4-b]pyridin-5-one is expected to proceed via an electrophilic aromatic substitution mechanism. The electron-rich furan ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. The reaction is initiated by the attack of the π-electrons of the furan ring on the electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation at the 3-position restores the aromaticity of the furan ring and yields the 3-bromo product.

Q2: Are there any specific safety precautions I should take when working with brominating agents?

A2: Yes, brominating agents such as bromine, NBS, and DBDMH are hazardous and must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Quenching: Any residual brominating agent in the reaction mixture should be quenched before workup. This can be done by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

Q3: How can I confirm the regiochemistry of my brominated product?

A3: The most definitive methods for confirming the position of the bromine atom are spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will change upon bromination. The disappearance of the signal corresponding to the proton at the 3-position and the characteristic shifts of the remaining protons can confirm the structure.

    • ¹³C NMR: The carbon atom attached to the bromine will show a characteristic downfield shift.

    • 2D NMR (COSY, HMBC, HSQC): These experiments can provide unambiguous evidence for the connectivity of atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), which will be reflected in the molecular ion peak (M⁺) and the (M+2)⁺ peak.

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides the most definitive structural proof.

Experimental Protocols

Protocol 1: Synthesis of 7H-furo[3,4-b]pyridin-5-one (Parent Compound)

This protocol is adapted from the general method described by Kobayashi et al. for the synthesis of furo[3,4-b]pyridin-5(7H)-ones.

Materials:

  • 2-Bromopyridine-3-carboxylic acid

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • A suitable carbonyl compound (e.g., paraformaldehyde for the unsubstituted 7-position)

  • Hydrochloric acid (HCl), aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 2-bromopyridine-3-carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.0 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add the carbonyl compound (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture to pH ~2 with aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7H-furo[3,4-b]pyridin-5-one.

Protocol 2: Bromination of 7H-furo[3,4-b]pyridin-5-one

Materials:

  • 7H-furo[3,4-b]pyridin-5-one

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7H-furo[3,4-b]pyridin-5-one (1.0 eq) in DCM in a round-bottom flask.

  • Add NBS (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to reflux.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining NBS.

  • Wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

Data Presentation

Table 1: Troubleshooting Guide for Bromination Reaction

Issue Potential Cause Recommended Solution
Low Yield / No ReactionInsufficiently reactive brominating agent; Suboptimal temperature.Use a more reactive agent (e.g., DBDMH); Increase reaction temperature and monitor carefully.
Multiple ProductsOver-bromination; Lack of regioselectivity.Use a stoichiometric amount of brominating agent; Lower the reaction temperature.
Difficult PurificationSimilar polarity of isomers and byproducts.Optimize column chromatography conditions; Attempt recrystallization from various solvents.

Visualizations

Diagram 1: Proposed Reaction Mechanism for Bromination

G Proposed Electrophilic Bromination Mechanism A 7H-furo[3,4-b]pyridin-5-one + Br+ B Sigma Complex (Resonance Stabilized) A->B Electrophilic Attack C 3-Bromo-7H-furo[3,4-b]pyridin-5-one + H+ B->C Deprotonation

Caption: Proposed mechanism of electrophilic bromination.

Diagram 2: Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow: Low Yield Start Low Yield of 3-Bromo Product Check_Purity Check Purity of Starting Material Start->Check_Purity Change_Reagent Change Brominating Agent (e.g., NBS to DBDMH) Check_Purity->Change_Reagent Purity OK Optimize_Temp Optimize Reaction Temperature Change_Reagent->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Consider_Alternative Consider Pre-brominated Precursor Route Optimize_Time->Consider_Alternative Yield Still Low

Caption: Workflow for addressing low product yield.

References

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 838–851. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1992). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 20. [Link]

  • Chemistry LibreTexts. (2023). 24.9: Heterocyclic Amines. [Link]

  • Eurasian Chemico-Technological Journal. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-7H-furo[3,4-b]pyridin-5-one

Welcome to the technical support center for 3-Bromo-7H-furo[3,4-b]pyridin-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-7H-furo[3,4-b]pyridin-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The furo[3,4-b]pyridin-5-one scaffold is a key intermediate in the synthesis of various biologically active molecules, including potential anticancer and neuroprotective agents.[1][2] However, its purification can present several challenges due to its specific chemical properties.

This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to help you overcome common purification hurdles and obtain high-purity material for your research.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the structural features of 3-Bromo-7H-furo[3,4-b]pyridin-5-one that influence its behavior.

  • Lactone Ring: The fused γ-lactone is susceptible to hydrolysis under strongly acidic or basic conditions. This instability necessitates careful pH control during aqueous work-ups and chromatography.

  • Pyridine Moiety: The basic nitrogen atom in the pyridine ring can interact with acidic stationary phases like silica gel, leading to peak tailing and potential degradation.

  • Bromine Atom: The electron-withdrawing bromine atom influences the molecule's polarity and reactivity.

  • Polarity: The combination of the polar lactone and pyridine functionalities results in a moderately polar compound, often soluble in solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH), but with limited solubility in nonpolar solvents like hexanes.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-Bromo-7H-furo[3,4-b]pyridin-5-one in a practical question-and-answer format.

Question 1: "My crude product after synthesis is a dark, intractable oil or a discolored solid. What are the likely impurities and how can I clean it up?"

Answer:

Dark coloration often points to polymeric byproducts or degradation products formed during the synthesis, especially if the reaction was carried out at high temperatures. Common impurities can include unreacted starting materials (e.g., a bromopyridine carboxylic acid derivative) or reagents.

Causality: The furo[3,4-b]pyridin-5-one core can be sensitive to strong acids, bases, or high heat, which can lead to ring-opening or polymerization. One-pot syntheses, while efficient, can sometimes result in complex crude mixtures.[3]

Recommended First-Line Approach: Trituration or Slurrying

This simple technique is highly effective for removing highly polar or nonpolar impurities from a solid crude product.

  • For removing nonpolar impurities (e.g., grease, nonpolar byproducts): Slurry the crude solid in a nonpolar solvent like hexanes or diethyl ether. The desired product should be insoluble, while the impurities dissolve.

  • For removing highly polar impurities (e.g., salts, polar starting materials): Slurry the crude solid in a more polar solvent in which the product has poor solubility, such as cold ethyl acetate or a mixture of DCM/hexanes.

Workflow for Crude Product Cleanup

Caption: Initial cleanup workflow for crude 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

Question 2: "I'm seeing significant peak tailing and poor separation during silica gel column chromatography. Is the compound degrading on the column?"

Answer:

This is a classic problem when purifying nitrogen-containing heterocyclic compounds on standard silica gel.[4] The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic pyridine nitrogen, leading to peak tailing, irreversible adsorption, and in some cases, acid-catalyzed degradation of the lactone ring.

Causality: The Lewis acid-base interaction between the pyridine lone pair and the acidic silica surface slows the compound's elution in a non-uniform way, causing the elongated "tail" on the chromatogram.

Solutions:

  • Neutralize the Silica Gel: Deactivating the silica gel is the most effective solution. This can be done by adding a small amount of a basic modifier to your eluent system.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or C18 (for reversed-phase chromatography).

Protocol 1: Optimized Flash Chromatography on Deactivated Silica Gel

  • Prepare the Slurry: Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexanes).

  • Add a Modifier: Add 0.5-1% triethylamine (Et₃N) or pyridine by volume to your mobile phase solvents (both the nonpolar and polar components, e.g., hexanes and ethyl acetate).

  • Pack the Column: Pack the column using the modified eluent.

  • Load the Sample: Adsorb your crude material onto a small amount of silica ("dry loading") and load it onto the column. This often gives better resolution than loading in a solvent.

  • Elute: Run your gradient as planned. The triethylamine will compete with your compound for the acidic sites on the silica, resulting in sharper peaks and better separation.

Parameter Standard Silica Deactivated Silica (1% Et₃N)
Peak Shape TailingSymmetrical
Resolution Often PoorImproved
Recovery Can be lowGenerally Higher
Risk of Degradation Moderate to HighLow

Table 1: Comparison of standard vs. deactivated silica gel for purification.

Question 3: "My product is contaminated with a byproduct of very similar polarity. How can I improve the resolution?"

Answer:

When impurities have similar polarity, standard flash chromatography may not be sufficient. In such cases, you need to exploit other physicochemical properties or use a higher-resolution technique.

Causality: Structural isomers or byproducts with similar functional groups will have very close Rf values on TLC, making baseline separation difficult with standard chromatography.[5]

Solutions:

  • Recrystallization: This is the most powerful technique for purifying crystalline solids if a suitable solvent system can be found. It relies on differences in solubility between the product and the impurity at different temperatures.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography and is an excellent option for separating closely related compounds.

Protocol 2: Guideline for Recrystallization Solvent Screening

  • Small-Scale Tests: In small vials, test the solubility of ~10-20 mg of your impure solid in various solvents (0.5-1.0 mL). Good single solvents for recrystallization will dissolve the compound when hot but show low solubility when cold.

  • Test Solvents:

    • Polar Protic: Ethanol, Isopropanol (IPA), Water

    • Polar Aprotic: Ethyl Acetate, Acetone, Acetonitrile

    • Nonpolar: Toluene, Hexanes, Dichloromethane

  • Mixed-Solvent Systems: If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., DCM or MeOH) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) dropwise until the solution becomes cloudy (the point of saturation). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Cooling & Isolation: Once a promising solvent or system is found, perform the recrystallization on a larger scale. Allow the hot, saturated solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Troubleshooting Decision Tree for Purification

PurificationStrategy Start Crude Product Analysis (TLC/LC-MS) SingleSpot Single Major Spot? Start->SingleSpot CloseSpots Spots Close Together? SingleSpot->CloseSpots No Column Flash Chromatography (Deactivated Silica) SingleSpot->Column Yes Recrystal Recrystallization CloseSpots->Recrystal Yes, solid HPLC Preparative HPLC CloseSpots->HPLC No, or oil Final Pure Product (Confirm by NMR, LC-MS, mp) Column->Final Recrystal->Final HPLC->Final

Caption: Decision-making flowchart for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction and purification? A: Thin-Layer Chromatography (TLC) is indispensable for routine monitoring.[6] Use silica gel plates (e.g., Merck 60 F254) and visualize spots under UV light (254 nm). A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. For more accurate assessment, especially for purity analysis of the final product, LC-MS is highly recommended.

Q2: How should I store the purified 3-Bromo-7H-furo[3,4-b]pyridin-5-one? A: Due to the potentially hydrolytically sensitive lactone ring, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark, and dry place. A freezer (-20 °C) is ideal for long-term storage.

Q3: My NMR spectrum looks clean, but the elemental analysis is slightly off. What could be the issue? A: This is often due to residual, non-proton-containing impurities. The most common culprit is residual solvent (e.g., ethyl acetate, DCM, hexanes) that doesn't show up clearly in the ¹H NMR solvent region. Drying the sample under high vacuum for an extended period (12-24 hours), sometimes with gentle heating (e.g., 40 °C), can remove these residual solvents. If the issue persists, a very small amount of a stable, non-volatile impurity (like silica gel) might be present.

Q4: Can I use reversed-phase chromatography for purification? A: Yes, reversed-phase flash chromatography or preparative HPLC (using a C18 stationary phase) is an excellent alternative, especially if the compound is sensitive to silica gel even with modifiers. A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with a small amount of buffer like formic acid (0.1%) or ammonium acetate to improve peak shape.

References

  • PubChem. furo(3,4-b)pyridin-5(7H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Kobayashi, K., Kozuki, T., & Konishi, H. (2009). One-Pot Synthesis of Furo[3,4-b]pyridin-5(7H)-ones from 2-Bromopyridine-3-carboxylic Acid and Carbonyl Compounds. Synthesis, 2009(18), 3026–3028. Available at: [Link]

  • Bautista-Hernández, C. A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2651. Available at: [Link]

  • Martínez, R., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. Molecules, 23(11), 2919. Available at: [Link]

  • Kataoka, T., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Sridhar, M., et al. (2017). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 22(7), 1073. Available at: [Link]

  • Wang, Z., et al. (2026). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters. Available at: [Link]

  • Pérez-Picaso, L., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4105. Available at: [Link]

  • Pérez-Picaso, L., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(18), 6697. Available at: [Link]

  • Pichon, V. (2004). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. Journal of Chromatography A, 1054(1-2), 29-40. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement Strategies for 3-Bromo-7H-furo[3,4-b]pyridin-5-one in Assay Development

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of the compound 3-Bromo-7H-furo[3,4-b]pyridin-5-one...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of the compound 3-Bromo-7H-furo[3,4-b]pyridin-5-one for use in various biological and biochemical assays. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Understanding the Compound: What are the predicted physicochemical properties of 3-Bromo-7H-furo[3,4-b]pyridin-5-one that might influence its solubility?

Key structural features influencing solubility include:

  • Aromatic Pyridine Ring: The pyridine nitrogen can be protonated at low pH, which could potentially increase solubility in acidic conditions.

  • Fused Furanone Ring System: This adds to the overall planarity and potential for crystal lattice stacking, which can decrease solubility.

  • Bromine Atom: The presence of bromine significantly increases the molecular weight and lipophilicity, generally leading to lower aqueous solubility.

A critical first step is to perform a preliminary solubility assessment to confirm the extent of the issue.

Initial Assessment: How do I perform a basic solubility screen for my compound?

A straightforward approach is to determine the kinetic solubility of your compound in a variety of common solvents. This will provide a rapid assessment of its general solubility characteristics.

Experimental Protocol: Kinetic Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Bromo-7H-furo[3,4-b]pyridin-5-one in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Solvent Panel: Select a panel of aqueous and organic solvents relevant to your assay conditions. A recommended starting panel is presented in the table below.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of your DMSO stock solution into the selected solvents.

  • Incubation: Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

  • Quantitative Measurement (Optional but Recommended): For a more precise determination, nephelometry can be used to measure the light scattering caused by insoluble particles[2].

Table 1: Recommended Initial Solvent Screen

Solvent SystemPurposeExpected Outcome for a Lipophilic Compound
100% WaterBaseline aqueous solubilityLikely very low solubility, precipitation expected.
Phosphate-Buffered Saline (PBS), pH 7.4Physiological bufferLow solubility, potential for precipitation.
5% DMSO in PBS, pH 7.4Common assay conditionMay show some improvement over PBS alone.
100% EthanolOrganic co-solventHigher solubility than aqueous solutions.
100% MethanolOrganic co-solventSimilar to ethanol, may show slight differences.
50:50 Ethanol:WaterAqueous/organic mixtureIntermediate solubility.

Troubleshooting Poor Solubility

Co-solvents: My compound is poorly soluble in aqueous buffers. How can I use co-solvents to improve its solubility for in vitro assays?

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium[3][4].

Workflow for Co-solvent Optimization

Caption: Co-solvent optimization workflow.

Step-by-Step Guide:

  • Select Co-solvents: Based on your initial screen and assay compatibility, choose a few co-solvents to test. Common choices for cell-based and biochemical assays include ethanol, methanol, propylene glycol (PG), and polyethylene glycol 400 (PEG-400)[5].

  • Create a Concentration Gradient: Prepare a series of your assay buffer containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Determine Maximum Solubility: Add your compound to each co-solvent/buffer mixture to determine the highest concentration that remains in solution without precipitation.

  • Evaluate Assay Compatibility: It is crucial to test the effect of the selected co-solvent concentration on your assay's performance. Run control experiments (without your compound) to ensure the co-solvent does not inhibit enzyme activity, cause cell toxicity, or interfere with signal detection[5][6].

Table 2: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting ConcentrationConsiderations
Ethanol0.1 - 1%Can cause protein denaturation at higher concentrations.
Methanol0.1 - 1%Generally more cytotoxic than ethanol.
Propylene Glycol (PG)0.1 - 5%Can be viscous at higher concentrations.
Polyethylene Glycol 400 (PEG-400)0.1 - 5%Generally well-tolerated in many assays.
pH Adjustment: Can manipulating the pH of my buffer improve the solubility of 3-Bromo-7H-furo[3,4-b]pyridin-5-one?

Yes, for ionizable compounds, pH adjustment can be a very effective method to enhance solubility[7][8][][10]. The pyridine nitrogen in your compound is basic and can be protonated at acidic pH. This positive charge will increase the molecule's interaction with water, thereby increasing its solubility.

Decision Tree for pH Modification

pH_Decision_Tree A Is the compound ionizable? (Contains acidic or basic groups) B Yes (Pyridine nitrogen is basic) A->B True C No A->C False D Determine pKa of the ionizable group B->D G Consider other solubilization methods C->G E Adjust pH to be at least 2 units away from the pKa (For a base, lower the pH) D->E F Test solubility at different pH values (e.g., pH 4.0, 5.0, 6.0) E->F H Assess compound and assay stability at the new pH F->H I Select optimal pH for solubility and stability H->I

Caption: Decision tree for pH adjustment.

Experimental Protocol: pH-Dependent Solubility Study

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).

  • Equilibrate Compound: Add an excess of your solid compound to each buffer.

  • Shake and Incubate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The "shake-flask" method is a standard approach[11].

  • Separate Solid and Supernatant: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify Solubilized Compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV.

  • Verify Compound and Assay Stability: Ensure that the compound is chemically stable at the pH that provides the best solubility and that your assay components (e.g., proteins, cells) are also stable and functional at this pH.

Excipients: I've tried co-solvents and pH adjustment with limited success. What other excipients can I use?

For particularly challenging compounds, excipients like cyclodextrins and surfactants can be highly effective.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[12][13]. They can encapsulate poorly soluble "guest" molecules, like your compound, forming inclusion complexes that have significantly improved aqueous solubility[12][13][].

  • Common Types: The most commonly used cyclodextrins in research are β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD)[15].

  • Mechanism: The hydrophobic part of your compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.

Experimental Protocol: Cyclodextrin Solubilization

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of a cyclodextrin derivative (e.g., 1%, 2%, 5%, 10% w/v HP-β-CD).

  • Add Compound: Add an excess of your solid compound to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures for 24-48 hours to ensure the formation of the inclusion complex.

  • Analyze: Centrifuge or filter the samples and quantify the concentration of your compound in the supernatant by HPLC-UV.

Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their solubility[16].

  • Common Non-ionic Surfactants: For biological assays, non-ionic surfactants are generally preferred due to their lower toxicity. Examples include Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80)[17].

  • Considerations: Surfactants can interfere with some assays, particularly those involving proteins or membranes. It's essential to run appropriate controls to assess their impact on your specific assay.

Summary of Solubility Enhancement Techniques

Table 3: Comparison of Solubility Enhancement Methods

MethodPrincipleAdvantagesDisadvantages
Co-solventsReduces solvent polaritySimple, effective for moderate increases in solubility.[4]Can affect assay performance; risk of precipitation upon dilution.[4]
pH AdjustmentIonizes the compoundHighly effective for ionizable compounds; simple to implement.[][10]Only applicable to ionizable compounds; potential for compound or assay instability at non-physiological pH.
CyclodextrinsForms inclusion complexesSignificant solubility enhancement; generally low toxicity.[12][13]Can be a more expensive option; may not be effective for all compounds.
SurfactantsMicellar solubilizationHigh solubilizing capacity.Potential for assay interference and cytotoxicity.

References

  • ALLGREEN. (n.d.). China 3 bromo 5H 7H furo 3 4 b pyridine 5 7 dione Manufacturers Factory Suppliers.
  • National Center for Biotechnology Information. (n.d.). furo(3,4-b)pyridin-5(7H)-one. PubChem. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • Scientific Reports. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Ansari, M. J. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Innova Journal of Medical and Health Sciences, 4(2), 1-6.
  • Journal of Chemical Education. (n.d.). A Simple Method for Determination of Solubility in the First-Year Laboratory. ACS Publications. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Scribd. (n.d.). Solubilizing Excipients Guide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

Sources

Optimization

3-Bromo-7H-furo[3,4-b]pyridin-5-one stability and storage conditions

Welcome to the dedicated technical support center for 3-Bromo-7H-furo[3,4-b]pyridin-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-Bromo-7H-furo[3,4-b]pyridin-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound, along with troubleshooting common experimental issues. Our commitment is to ensure the scientific integrity of your work by providing accurate, experience-driven advice.

I. Core Concepts: Understanding the Stability Profile

3-Bromo-7H-furo[3,4-b]pyridin-5-one is a heterocyclic compound featuring a furo-pyridinone core with a bromine substituent. The stability of this molecule is influenced by the interplay of its constituent functional groups: the lactone ring, the pyridine moiety, and the carbon-bromine bond on the aromatic system. A foundational understanding of their individual susceptibilities is key to predicting and preventing degradation.

  • Lactone Moiety: Lactones, being cyclic esters, are susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would lead to ring-opening.[1][2] The rate of hydrolysis can be influenced by steric and electronic factors within the ring system.

  • Bromo-Pyridine System: The pyridine ring is generally stable but can be susceptible to oxidation. The bromine substituent can be subject to nucleophilic substitution or dehalogenation under certain reductive or photolytic conditions. Bromo-aromatic compounds can also exhibit sensitivity to light.[3]

  • Fused Ring System: The overall fused furo[3,4-b]pyridine structure contributes to the molecule's chemical properties and potential degradation pathways, which may involve complex multi-step reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

Q1: What are the ideal long-term storage conditions for 3-Bromo-7H-furo[3,4-b]pyridin-5-one?

A1: For optimal long-term stability, 3-Bromo-7H-furo[3,4-b]pyridin-5-one should be stored in a tightly sealed container, protected from light, at a controlled low temperature. Based on general best practices for halogenated heterocyclic compounds, storage at -20°C is recommended. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.

Q2: Can I store the compound at room temperature for short periods?

A2: While some related compounds are stored at room temperature, the stability of 3-Bromo-7H-furo[3,4-b]pyridin-5-one at ambient conditions has not been extensively documented. For short-term storage (e.g., during the course of an experiment), it is advisable to keep the compound in a desiccator to protect it from atmospheric moisture. However, for any period longer than a few days, refrigeration is recommended to mitigate the risk of slow degradation.

Q3: Is this compound sensitive to light?

A3: Bromo-aromatic compounds can be photolabile.[3] Therefore, it is crucial to protect 3-Bromo-7H-furo[3,4-b]pyridin-5-one from light. Use amber-colored vials or wrap containers in aluminum foil. When handling the compound in solution, minimize exposure to direct laboratory light.

Q4: What solvents are recommended for dissolving 3-Bromo-7H-furo[3,4-b]pyridin-5-one?

A4: The choice of solvent will depend on the specific application. For stock solutions intended for storage, aprotic solvents such as anhydrous DMSO or DMF are generally suitable. It is critical to use anhydrous solvents to prevent hydrolysis of the lactone ring. For reactions, the solvent should be chosen based on the reaction conditions, ensuring it is inert to the compound.

III. Troubleshooting Guide: Investigating Compound Instability

If you suspect degradation of your 3-Bromo-7H-furo[3,4-b]pyridin-5-one sample, this guide will help you diagnose the issue and take corrective action.

Initial Assessment Flowchart

start Suspected Compound Degradation visual_inspection Visual Inspection: - Color change? - Clumping/change in texture? start->visual_inspection solubility_check Solubility Check: - Difficulty dissolving in a previously suitable solvent? visual_inspection->solubility_check No obvious change analytical_check Analytical Confirmation: - Run TLC, LC-MS, or NMR visual_inspection->analytical_check Change observed solubility_check->analytical_check No or yes degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Impurities detected no_degradation No Obvious Degradation analytical_check->no_degradation Purity confirmed troubleshoot_storage Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? degradation_confirmed->troubleshoot_storage troubleshoot_handling Review Handling Procedures: - Use of anhydrous solvents? - Exposure to air/moisture? troubleshoot_storage->troubleshoot_handling implement_changes Implement Corrective Actions: - Procure new sample - Adhere to recommended storage and handling troubleshoot_handling->implement_changes cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (Solid & Solution) start->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - % Degradation - Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

V. Summary of Recommendations

Parameter Recommendation Rationale
Storage Temperature -20°CMinimizes thermal degradation and slows potential hydrolytic/oxidative processes.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Protect from light (amber vials/foil)Bromo-aromatic systems can be photolabile. [3]
Handling Use anhydrous solvents and handle quicklyThe lactone is susceptible to hydrolysis.

By adhering to these guidelines and proactively investigating the stability of 3-Bromo-7H-furo[3,4-b]pyridin-5-one, researchers can ensure the integrity of their experiments and the reliability of their results.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Mechanisms of lactone hydrolysis in neutral and alkaline conditions. (2013, July 19). Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Multi-Component Reactions for Heterocycle Synthesis

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. Multi-component reactions (MCRs) are powerful tools for synthesizing complex heterocyclic sca...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. Multi-component reactions (MCRs) are powerful tools for synthesizing complex heterocyclic scaffolds in a single, efficient step.[1][2][3] However, the convergence of three or more reactants in one pot can also lead to a complex network of competing equilibria and potential side reactions, sometimes resulting in disappointing yields.[4] This guide provides in-depth, question-and-answer-based troubleshooting strategies to help you navigate these challenges and optimize your MCRs for maximal success.

General Troubleshooting FAQs

Here we address common issues applicable across various MCRs.

Q1: My MCR is giving a very low yield or not working at all. Where do I start troubleshooting?

This is a common issue stemming from several potential root causes. A systematic approach is crucial.

Causality: MCRs are a delicate balance of multiple simultaneous and sequential reactions.[4] Low yields often indicate that one or more of these steps are kinetically or thermodynamically unfavorable under the current conditions, or that side reactions are predominating.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low MCR yields.

Step-by-Step Protocol: Initial Investigation

  • Verify Reactant Quality:

    • Purity: Ensure all starting materials are pure and dry. Impurities can inhibit catalysts or participate in unwanted side reactions. For example, aldehydes are prone to oxidation to carboxylic acids, which can alter the reaction pathway.

    • Stoichiometry: Accurately measure all reactants. The molar ratios can significantly impact the reaction outcome.[5][6] A balanced chemical equation is key to understanding the quantitative relationships between reactants and products.[6]

  • Analyze the Crude Reaction: Before extensive optimization, run a small-scale reaction and analyze the crude mixture by TLC or LC-MS. This can reveal if the desired product is forming at all, if starting materials are unreacted, or if a significant number of side products are being generated.

  • Literature Review: Thoroughly review the literature for your specific MCR or similar transformations. Often, subtle changes in conditions have been reported to have a significant impact on yield.

Q2: How do I choose the right solvent for my MCR?

Solvent choice is critical as it influences reactant solubility, reaction rates, and the position of chemical equilibria.

Causality: The solvent's polarity, proticity, and coordinating ability can stabilize or destabilize intermediates and transition states. For instance, polar aprotic solvents might favor certain nucleophilic additions, while protic solvents can participate in hydrogen bonding, influencing the reactivity of carbonyls and imines.

Solvent Screening Protocol:

  • Start with Literature Precedent: Begin with solvents reported for the specific MCR (e.g., methanol for many Ugi reactions, ethanol or water for some Biginelli reactions).[2][7]

  • Systematic Screening: If the initial choice is ineffective, screen a range of solvents with varying properties. It's often beneficial to test at least one solvent from each class.

  • Consider "Green" Solvents: Environmentally friendly solvents like water, ethanol, or polyethylene glycol (PEG) have been shown to be effective and are often preferred for sustainable chemistry.[2][8] In some cases, solvent-free conditions can also lead to improved yields and shorter reaction times.[8][9]

Data Summary: Solvent Effects on a Hypothetical Biginelli Reaction

SolventPolarity (Dielectric Constant)Yield (%)Notes
Ethanol24.585Good solubility of reactants, promotes cyclization.
Acetonitrile37.572Aprotic, may slow down proton transfer steps.
Toluene2.445Low polarity, poor solubility of urea.
Water80.178"Green" option, can be effective for certain substrates.[2]
Solvent-free (100°C)N/A92Excellent yield, environmentally friendly.[9]
Q3: My reaction is slow and gives a low yield. Should I add a catalyst?

Many MCRs are significantly accelerated by catalysts.

Causality: Catalysts lower the activation energy of key steps in the reaction mechanism.

  • Brønsted Acids (e.g., p-TsOH, HCl): Protonate carbonyl groups, activating them towards nucleophilic attack. This is a key step in the mechanism of the Biginelli reaction.[9]

  • Lewis Acids (e.g., Yb(OTf)₃, InCl₃, Sc(OTf)₃): Coordinate to carbonyls or imines, increasing their electrophilicity.[2][9]

  • Organocatalysts (e.g., L-proline): Can act as both a weak acid and a weak base, facilitating multiple steps in a cascade reaction.[10]

Catalyst Screening Protocol:

  • Start with Mild Catalysts: Begin with a mild Brønsted acid (e.g., 10 mol% acetic acid) or a common Lewis acid (e.g., 5-10 mol% Yb(OTf)₃).

  • Vary Catalyst Loading: If a catalyst shows promise, optimize its loading. Too much catalyst can sometimes lead to side reactions or decomposition.

  • Consider Heterogeneous Catalysts: Solid-supported catalysts can simplify purification, as they can be filtered off at the end of the reaction.[8]

Reaction-Specific Troubleshooting

Hantzsch Dihydropyridine Synthesis

Q4: My Hantzsch synthesis is giving a low yield of the final pyridine product. What are the likely issues?

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, followed by an oxidation step to form the aromatic pyridine ring.[11] Low yields can arise from issues in either the initial condensation or the final oxidation.

Causality: The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the final pyridine.[11] Incomplete oxidation is a frequent cause of low yields. Additionally, the classical one-pot method can suffer from long reaction times and the formation of side products.[12]

Troubleshooting Strategies:

  • Inefficient Oxidation:

    • Problem: The 1,4-DHP intermediate is stable and requires an oxidant for aromatization. Classical oxidants like nitric acid or potassium permanganate can be harsh and lead to side products.[11][12]

    • Solution: Consider milder, more efficient oxidizing agents. Alternatively, explore methods that achieve a one-pot synthesis with direct aromatization.[12]

  • Side Reactions:

    • Problem: The Hantzsch reaction can proceed through multiple mechanistic pathways, and slight changes in conditions can favor the formation of unexpected byproducts.[12]

    • Solution: Carefully control the reaction temperature and reactant stoichiometry. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly.[12]

Ugi and Passerini Reactions

Q5: My isocyanide-based MCR (Ugi/Passerini) is not working well. What factors are most important?

Isocyanide-based MCRs, like the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction, are powerful tools for generating peptide-like scaffolds.[4] Their success is highly dependent on the specific reactants and conditions.

Causality: These reactions proceed through the formation of a key nitrilium ion intermediate, which is then trapped by a nucleophile. The rate-limiting step can be the initial condensation to form an imine (Ugi) or the reaction of the isocyanide with the carbonyl (Passerini).

Troubleshooting Strategies:

  • Concentration and Solvent:

    • Problem: Low concentrations can disfavor the multi-molecular collisions required.

    • Solution: For the Ugi reaction, methanol is a common and effective solvent.[7] Running the reaction at higher concentrations (e.g., 0.2 M to 0.4 M) often improves yields.[7] For the Passerini reaction, strong hydrogen bond donating solvents like hexafluoroisopropanol (HFIP) can accelerate the reaction, even with sterically hindered substrates.[13]

  • Reactant Reactivity:

    • Problem: Less reactive aldehydes or ketones can slow down the initial condensation step.

    • Solution: In the Ugi reaction, pre-forming the imine by stirring the amine and aldehyde together for a short period before adding the other components can sometimes improve yields, especially if one of these components is less reactive.[7] For the Passerini reaction, Lewis acids like ZnBr₂ can be effective catalysts.[14]

Optimization Data: Ugi Reaction Conditions

SolventConcentration (M)Yield (%)
Methanol0.0725
Methanol0.258
Methanol 0.4 66
THF/Methanol (60/40)0.235

Data adapted from a study on optimizing the Ugi reaction.[7]

Biginelli Reaction

Q6: My Biginelli reaction for dihydropyrimidinone synthesis has a low yield. How can I improve it?

This acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and urea is a cornerstone for synthesizing medicinally relevant dihydropyrimidinones.[9]

Causality: The mechanism is believed to proceed via an iminium intermediate formed from the aldehyde and urea.[9] This intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration. A breakdown in any of these steps can lead to low yields.

Troubleshooting Flowchart:

Biginelli_Troubleshooting Start Low Biginelli Yield Catalyst Check Catalyst (Brønsted or Lewis Acid) Start->Catalyst Solvent Optimize Solvent (e.g., EtOH, MeCN, solvent-free) Catalyst->Solvent If catalyst is present and active Temperature Adjust Temperature (Reflux is common) Solvent->Temperature If solvent is appropriate Substrates Evaluate Substrate Reactivity (Electron-withdrawing groups on aldehyde can help) Temperature->Substrates If conditions are optimized Result Improved Yield Temperature->Result Substrates->Catalyst Re-evaluate catalyst for specific substrate

Caption: Troubleshooting logic for the Biginelli reaction.

Key Optimization Points:

  • Catalysis is Key: While the reaction can proceed without a catalyst, yields are often dramatically improved with an acid catalyst. Both Brønsted acids (like HCl) and Lewis acids (like Yb(OTf)₃) are effective.[9]

  • Solvent-Free Conditions: Heating the neat mixture of reactants can significantly increase yields and shorten reaction times, aligning with green chemistry principles.[9]

  • Substrate Electronics: The nature of the aldehyde substituent can influence the yield. Electron-withdrawing groups can enhance the electrophilicity of the aldehyde, sometimes leading to better yields.[8]

References
  • Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17789-17813. [Link]

  • Dömling, A. (2006). Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]

  • Mohlala, T. P., et al. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1324706. [Link]

  • Kaur, H., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances, 15(3), 1535-1574. [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(20), 12431-12462. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]

  • Taylor & Francis Online. (n.d.). Multi-component reactions – Knowledge and References. [Link]

  • de la Torre, A. F., et al. (2018). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Journal of Visualized Experiments, (132), 56834. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Cioc, R. C., et al. (2014). Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses. ACS Combinatorial Science, 16(8), 424-432. [Link]

  • Sunderhaus, J. D., & Martin, S. F. (2009). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Current Opinion in Drug Discovery & Development, 12(6), 737-748. [Link]

  • Varma, R. S. (2012). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Future Medicinal Chemistry, 4(12), 1513-1529. [Link]

  • Riva, E., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13264-13277. [Link]

  • Franzen, R. (2005). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Combinatorial Chemistry, 7(3), 408-416. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • (PDF) Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review. (2022). [Link]

  • Chemistry LibreTexts. (2019). 5.3: Stoichiometry Calculations. [Link]

  • Iska, V. B. R., et al. (2020). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 85(15), 9514-9521. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of 3-Bromo-7H-furo[3,4-b]pyridin-5-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The furo[3,4-b]pyridin-5-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with diverse biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The furo[3,4-b]pyridin-5-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with diverse biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount, dictating their interaction with biological targets and ultimately their efficacy and selectivity. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic-level detail.[2][3]

This guide provides an in-depth comparison of crystallographic approaches for derivatives of 3-Bromo-7H-furo[3,4-b]pyridin-5-one. We will explore the causal logic behind experimental choices, from crystallization to data analysis, and compare the crystallographic data with that of related structures and alternative analytical techniques. The inclusion of a bromine atom is a deliberate strategic choice; it not only modulates the electronic properties of the molecule but also serves as a powerful tool in the crystallographic process itself.

Part 1: The Strategic Advantage of Bromine in Furopyridinone Crystallography

The decision to incorporate a bromine atom into the furo[3,4-b]pyridin-5-one core is twofold. From a medicinal chemistry perspective, halogens can significantly alter a compound's pharmacokinetic profile and binding affinity, often through specific interactions known as halogen bonds.[4][5] From a crystallographic standpoint, the presence of a 'heavy' atom like bromine is highly advantageous.

1.1 Solving the Phase Problem: X-ray diffraction experiments measure the intensities of diffracted X-rays, but not their phases. This loss of phase information constitutes the central "phase problem" in crystallography. The heavy-atom method is a classic technique to solve this.[6] Because bromine has a significantly higher number of electrons than carbon, nitrogen, or oxygen, it scatters X-rays much more strongly.[7] This dominant scattering contribution allows for the initial determination of the bromine atom's position within the crystal lattice, which can then be used to calculate initial phases and bootstrap the solution of the entire structure.[7]

1.2 Guiding Crystal Packing through Halogen Bonding: The bromine atom can act as a halogen bond donor, participating in directional non-covalent interactions with electronegative atoms (like oxygen or nitrogen) on neighboring molecules.[8][9] This interaction can be a powerful tool in crystal engineering, promoting the formation of well-ordered crystals by guiding molecular self-assembly into predictable supramolecular architectures.[10]

Part 2: From Synthesis to Single Crystal - A Comparative Experimental Workflow

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[11][12] The process is highly dependent on the purity of the compound and the careful selection of crystallization conditions.

2.1 Synthesis and Purification: The synthesis of 3-Bromo-7H-furo[3,4-b]pyridin-5-one derivatives typically involves multi-step sequences. While specific pathways for this exact derivative are not widely published, analogous furo[3,2-b]pyridine systems have been synthesized through tandem cyclization reactions in solvents like N,N-dimethylformamide (DMF).[13] Absolute purity is critical; even minor impurities can inhibit nucleation or disrupt crystal lattice formation.[14] High-performance liquid chromatography (HPLC) is the preferred method for final purification.

2.2 Crystallization Methodologies: A Comparative Overview: The choice of crystallization method is crucial and often requires screening multiple conditions.[12] The goal is to achieve a state of slow, controlled supersaturation, allowing molecules to organize into a well-defined lattice.

Detailed Protocol: Vapor Diffusion

This technique is highly effective for small organic molecules and offers excellent control over the rate of crystallization.

  • Preparation: Dissolve 2-5 mg of the purified 3-bromo-7H-furo[3,4-b]pyridin-5-one derivative in 0.5 mL of a "good" solvent in which it is readily soluble (e.g., Dichloromethane, Acetone). This is the "analyte solution."

  • Setup: Place the analyte solution in a small, open vial. Place this vial inside a larger, sealed jar (the "reservoir") containing 5-10 mL of a "poor" solvent (the anti-solvent) in which the compound is sparingly soluble (e.g., Hexane, Diethyl ether). The anti-solvent must be miscible with the good solvent.

  • Mechanism: The more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the anti-solvent in the reservoir. Concurrently, the less volatile anti-solvent vapor will diffuse into the analyte solution.

  • Crystal Growth: This slow change in solvent composition gradually reduces the solubility of the compound, leading to supersaturation and, ideally, the growth of single crystals over several days to weeks. The system should be left undisturbed in a location with a stable temperature.[14]

G cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_process Mechanism cluster_result Outcome Analyte Purified 3-Bromo-Furopyridinone Vial_Small Small Open Vial: Analyte + Good Solvent Analyte->Vial_Small Solvent_G Good Solvent (e.g., DCM) Solvent_G->Vial_Small Solvent_P Poor Solvent (e.g., Hexane) Vial_Large Large Sealed Jar (Reservoir): Poor Solvent Solvent_P->Vial_Large Evaporation Good Solvent Evaporation Vial_Small->Evaporation Volatile solvent out Diffusion Anti-Solvent Diffusion Vial_Large->Diffusion Anti-solvent vapor in Supersaturation Supersaturation Evaporation->Supersaturation Diffusion->Supersaturation Crystals Single Crystals Supersaturation->Crystals

Table 1: Comparison of Crystallization Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Slow Evaporation Gradual removal of solvent to increase solute concentration.[15]Simple setup; effective for many compounds.Less control over rate; can lead to "oiling out" if solute is too soluble.[12]Thermally stable, moderately soluble compounds.
Vapor Diffusion Slow diffusion of an anti-solvent vapor into the compound solution.[11]High degree of control; excellent for producing high-quality crystals.More complex setup; requires careful solvent pair selection.Small quantities of material; sensitive compounds.
Slow Cooling Decreasing temperature to reduce solubility in a saturated solution.Good for compounds with temperature-dependent solubility.Requires precise temperature control; risk of rapid precipitation.Compounds significantly more soluble at higher temperatures.
ENaCt Encapsulated Nanodroplet Crystallisation; automated, high-throughput method using nanolitre-scale droplets.[11]Requires very small sample amounts; screens many conditions quickly.Requires specialized equipment; not universally available.High-throughput screening of precious samples.
Part 3: From Crystal to Structure - Data Acquisition and Analysis

Once a suitable crystal is obtained, the process of determining the molecular structure begins. This is a standardized workflow that leverages sophisticated instrumentation and software.

3.1 Data Collection and Processing: The selected crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. A modern diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector. This raw data is then processed to integrate the intensities of thousands of individual reflections and apply corrections, yielding a final reflection file.

G Crystal Select & Mount Single Crystal Diffractometer Collect Diffraction Data (100 K) Crystal->Diffractometer Processing Process Data (Integrate Intensities) Diffractometer->Processing Solve Solve Structure (Heavy Atom Method) Processing->Solve Refine Refine Model (Least-Squares) Solve->Refine Validate Validate & Analyze Structure Refine->Validate

3.2 Structure Solution and Refinement: For a 3-bromo derivative, the structure is typically solved using the heavy-atom method as previously discussed.[7][16] The position of the bromine atom is located from a Patterson map, and its phase contribution is used to generate an initial electron density map. This map is often clear enough to identify the remaining atoms of the furo[3,4-b]pyridin-5-one core.

This initial model is then refined using full-matrix least-squares procedures, typically with software like SHELXL.[2] The refinement process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor (a measure of agreement) and by checking for chemical and geometric reasonability.

Table 2: Comparison of Hypothetical Crystallographic Data

This table compares plausible crystallographic data for our target compound with a non-brominated analog to highlight the influence of the bromine substituent.

Parameter3-Bromo-7H-furo[3,4-b]pyridin-5-one 7H-furo[3,4-b]pyridin-5-one Significance of Difference
Formula C₇H₄BrNO₂C₇H₅NO₂---
Crystal System MonoclinicOrthorhombicThe bromine atom influences molecular packing, potentially through halogen bonding, leading to a different crystal symmetry.
Space Group P2₁/cPna2₁Change in symmetry elements due to different intermolecular interactions.
Unit Cell Volume (ų) ~ 850~ 800The larger bromine atom and potential for less efficient packing increases the unit cell volume.
Density (calc, g/cm³) ~ 1.95~ 1.45The high mass of bromine significantly increases the calculated crystal density.
Key Intermolecular Contact C-Br···O Halogen Bond (~3.1 Å)C-H···O Hydrogen Bond (~3.4 Å)Demonstrates the directing role of the bromine in forming a strong, specific halogen bond, compared to weaker hydrogen bonds.[8]
R-factor (final) ~ 0.035~ 0.045The presence of the heavy atom often leads to better-defined electron density and a more accurate structural model, resulting in a lower R-factor.
Part 4: Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography provides the ultimate solid-state structure, it is not the only tool available. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful, often complementary, techniques.[17][18]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure in solution.[19] It is excellent for confirming the connectivity of atoms and providing insights into the dynamic behavior of molecules, which is not accessible in a static crystal structure. However, NMR does not directly provide the three-dimensional coordinates of atoms in space or definitive information on intermolecular packing.[20]

4.2 Computational Modeling (e.g., DFT): Density Functional Theory (DFT) calculations can predict molecular geometries, electronic properties, and spectroscopic data.[21] These methods are invaluable for rationalizing observed structures and exploring conformational landscapes. However, they are predictive models and not a substitute for experimental data. They cannot, for example, definitively predict which of several low-energy conformations will be adopted in the crystal lattice.

Table 3: Feature Comparison of Structural Elucidation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
State Solid (Crystal)SolutionIn Silico (Gas or Solvated)
Primary Output 3D atomic coordinates, bond lengths/angles, crystal packing.[3]Chemical shifts, coupling constants (atomic connectivity), NOEs (through-space proximity).Optimized geometry, electronic properties, predicted spectra.
Key Strength Unambiguous determination of 3D structure and stereochemistry.Provides information on structure and dynamics in a biologically relevant solution state.Predictive power; allows exploration of non-isolable species or transition states.
Key Limitation Requires high-quality single crystals; provides a static picture.[22]Generally limited to smaller molecules (< 30 kDa); does not reveal crystal packing.Is a theoretical model; results require experimental validation.
Conclusion

For the definitive structural elucidation of 3-Bromo-7H-furo[3,4-b]pyridin-5-one derivatives, single-crystal X-ray diffraction is the gold standard. The strategic inclusion of the bromine atom serves a dual purpose: it acts as a functional handle for medicinal chemistry and as a powerful phasing tool that simplifies structure solution and enhances the quality of the final crystallographic model. Furthermore, its capacity for halogen bonding provides a valuable mechanism for guiding crystal engineering efforts. While NMR and computational methods offer crucial complementary insights into the solution-state behavior and theoretical properties of these molecules, only X-ray crystallography can reveal the precise, unambiguous three-dimensional architecture and intermolecular interactions within the solid state, providing the foundational structural knowledge required for rational drug design and development.

References

  • Bauer, M., et al. (2010). CCDC 725394: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Yahodkina-Yakovenko, M. S., Bol'but, A. V., & Vovk, M. V. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), 177–181. [Link]

  • PubChem. (n.d.). furo(3,4-b)pyridin-5(7H)-one. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Garman, E. F. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D, Structural Biology, 72(3), 331-347. [Link]

  • Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543-2554. [Link]

  • Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(21), R743-R746. [Link]

  • Oh, S., & Tanski, J. M. (2013). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E, 69(Pt 1), o113. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2437. [Link]

  • MDPI. (n.d.). Special Issue: Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Retrieved January 26, 2026, from [Link]

  • Ho, P. S. (2014). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 19(9), 14660-14670. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 26, 2026, from [Link]

  • Cutfield, J. F., et al. (1974). Conformations of diterpenoids: an X-ray determination of the molecular structure of 6α-bromo-13-hydroxy-14-isopropylpodocarpa-8,11,13-trien-7-one and of the structure and absolute configuration of methyl 6α-bromo-13-isopropyl-7-oxopodocarpa-8,11,13-trien-7-one. Journal of the Chemical Society, Perkin Transactions 2, (2), 150-157. [Link]

  • International Union of Crystallography. (2017). Heavy-atom method. Online Dictionary of Crystallography. Retrieved January 26, 2026, from [Link]

  • International Union of Crystallography. (n.d.). How to grow crystals for X-ray crystallography. Retrieved January 26, 2026, from [Link]

  • Cavallo, G., et al. (2016). Halogen Bonding in Crystal Engineering. Chemical Reviews, 116(4), 2478-2601. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Shodhganga. Retrieved January 26, 2026, from [Link]

  • Yee, A., et al. (2005). NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins. Journal of the American Chemical Society, 127(49), 17471-17476. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Indian Institute of Science. Retrieved January 26, 2026, from [Link]

  • Wang, Y., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Crystals, 10(1), 37. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved January 26, 2026, from [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 77(Pt 11), 1083-1094. [Link]

  • Proteopedia. (2022). X-ray crystallography. Retrieved January 26, 2026, from [Link]

  • Rybakov, V. B., et al. (2002). X-ray diffraction study of 3-(isonicotinoyl)-2-oxooxazolo[3,2-a]pyridine and the product of its hydrolysis. Crystallography Reports, 47(1), 69-74. [Link]

  • Institute of Molecular and Translational Medicine. (n.d.). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Retrieved January 26, 2026, from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

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  • Park, H., et al. (2015). Localization and orientation of heavy-atom cluster compounds in protein crystals using molecular replacement. Acta Crystallographica Section D, Biological Crystallography, 71(Pt 11), 2263-2274. [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved January 26, 2026, from [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural & Molecular Biology, 4, 862-865. [Link]

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Comparative

The 3-Bromo-7H-furo[3,4-b]pyridin-5-one Scaffold: A Frontier in Kinase Inhibitor Design—A Comparative Guide to Unlocking its Structure-Activity Relationship

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract The 7H-furo[3,4-b]pyridin-5-one core represents a compelling, yet underexplored, heterocyclic scaffold for the developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-furo[3,4-b]pyridin-5-one core represents a compelling, yet underexplored, heterocyclic scaffold for the development of novel therapeutics. Its structural similarity to known kinase-binding motifs, combined with the synthetic versatility offered by halogen substituents, positions it as a prime candidate for targeted library synthesis. This guide provides a comparative framework for elucidating the structure-activity relationship (SAR) of 3-Bromo-7H-furo[3,4-b]pyridin-5-one analogs, with a particular focus on their potential as kinase inhibitors. By drawing parallels with related pyridinone-based heterocycles and proposing a systematic experimental workflow, we aim to equip researchers with the necessary tools to unlock the therapeutic potential of this promising molecular architecture.

Introduction: The Rationale for Investigating 3-Bromo-7H-furo[3,4-b]pyridin-5-one Analogs

The fusion of a furan ring with a pyridinone core creates a unique electronic and steric environment. While isomeric scaffolds like furo[3,2-c]pyridines and aza-analogs such as pyrrolo[3,4-b]pyridin-5-ones have been investigated for various biological activities, the furo[3,4-b]pyridin-5-one system remains largely uncharted territory in medicinal chemistry.[1][2] The pyridinone moiety is a well-established pharmacophore in numerous kinase inhibitors, often participating in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site.[3]

The strategic placement of a bromine atom at the 3-position serves a dual purpose:

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the acidity of nearby protons and the overall electron distribution of the heterocyclic system, potentially impacting target binding affinity.

  • A Handle for Synthetic Diversification: The bromine atom is an excellent synthetic handle for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of establishing a robust SAR.

This guide will, therefore, focus on a proposed workflow to systematically synthesize and evaluate analogs of 3-Bromo-7H-furo[3,4-b]pyridin-5-one to build a comprehensive SAR profile, primarily targeting the human kinome.

Proposed Synthetic Strategy: A Pathway to Analog Generation

A robust and versatile synthetic route is paramount for generating a diverse library of analogs. The following multi-step synthesis is proposed, starting from commercially available pyridine derivatives.

Experimental Protocol: General Synthetic Route
  • Synthesis of the Core Scaffold: A potential route to the 7H-furo[3,4-b]pyridin-5-one core could involve the cyclization of a suitably substituted pyridine precursor.

  • Bromination at the 3-Position: Selective bromination of the furan ring would yield the key intermediate, 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

  • Diversification via Cross-Coupling: The 3-bromo intermediate can then be subjected to various palladium-catalyzed cross-coupling reactions to introduce a range of substituents (R1).

  • Modification of the Pyridinone Ring: Further modifications at other positions of the pyridinone ring (e.g., at the 7-position, R2) can be explored to probe additional pockets in the target binding site.

Comparative Analysis: Establishing the Structure-Activity Relationship

The SAR of this series will be built by systematically varying substituents at key positions and assessing the impact on biological activity. The following comparisons are proposed:

The Significance of the 3-Position

The primary focus of the SAR study will be to explore the effect of replacing the 3-bromo substituent with a variety of chemical groups.

Analog Series Rationale Example Substituents (R1) Anticipated Insights
Aryl/Heteroaryl To probe for pi-stacking interactions and access solvent-exposed regions.Phenyl, Pyridyl, Thienyl, PyrazolylIdentification of key aromatic interactions and the impact of heteroatom placement on potency and selectivity.
Alkyl/Cycloalkyl To explore hydrophobic pockets.Methyl, Ethyl, Cyclopropyl, CyclohexylUnderstanding the size and nature of hydrophobic tolerance in the binding site.
Amine/Amide To form additional hydrogen bonds.-NH2, -NHMe, -NMe2, -C(O)NH2Mapping of hydrogen bond donor and acceptor sites.
Probing the 7-Position of the Pyridinone Ring

The 7-position offers another vector for modification to enhance potency and modulate physicochemical properties.

Analog Series Rationale Example Substituents (R2) Anticipated Insights
Small Alkyl Groups To explore the space around the lactam nitrogen.Methyl, EthylAssessing steric tolerance near the core.
Substituted Benzyl Groups To reach into deeper pockets of the binding site.Benzyl, 4-FluorobenzylProbing for additional hydrophobic and polar interactions.

Proposed Experimental Workflow for SAR Determination

A tiered screening approach is recommended to efficiently identify promising compounds and build a comprehensive SAR.

Figure 1: A proposed screening cascade for SAR elucidation.

Experimental Protocols
  • Kinome Profiling:

    • Synthesize a diverse set of analogs based on the proposed synthetic strategy.

    • Screen all compounds at a single concentration (e.g., 1 µM) against a broad panel of human kinases.[4]

    • Analyze the data to identify initial "hits" that show significant inhibition of one or more kinases.

  • IC50 Determination:

    • For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) against the target kinase(s).

    • This quantitative data will form the basis of the SAR, allowing for direct comparison of the potency of different analogs.

  • Cellular Assays:

    • For the most potent and selective compounds, assess their ability to inhibit the target kinase in a cellular context.

    • This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.

Comparative Insights from Related Scaffolds

While direct data on 3-Bromo-7H-furo[3,4-b]pyridin-5-one analogs is lacking, we can draw valuable inferences from structurally related compounds. For instance, studies on pyrrolo[3,4-b]pyridin-5-ones have shown that hydrophobic and aromatic substituents can play a key role in their anticancer activity, suggesting that similar modifications on the furo-analog may also be beneficial.[1] Furthermore, various pyridinone-containing scaffolds have been successfully developed as inhibitors of kinases such as MPS1 and Aurora kinases, highlighting the potential of this pharmacophore to target ATP-binding sites.[3]

Conclusion and Future Directions

The 3-Bromo-7H-furo[3,4-b]pyridin-5-one scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The lack of existing data presents a unique opportunity for novel intellectual property and the development of first-in-class therapeutics. The systematic approach to synthesis and screening outlined in this guide provides a clear roadmap for elucidating the SAR of this compound class. Future work should focus on generating a diverse chemical library, identifying specific kinase targets through comprehensive profiling, and optimizing lead compounds for potency, selectivity, and drug-like properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing heterocyclic system.

References

Sources

Validation

A Comparative Guide to Purity Confirmation of 3-Bromo-7H-furo[3,4-b]pyridin-5-one by NMR and MS

In the landscape of contemporary drug discovery and development, the unequivocal confirmation of a compound's purity and identity is a cornerstone of reliable and reproducible research. For novel heterocyclic compounds s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the unequivocal confirmation of a compound's purity and identity is a cornerstone of reliable and reproducible research. For novel heterocyclic compounds such as 3-Bromo-7H-furo[3,4-b]pyridin-5-one, a molecule of interest in medicinal chemistry, rigorous analytical characterization is not merely a procedural formality but a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth, comparative analysis of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare these methods with other viable alternatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Criticality of Purity in Drug Development

The presence of impurities in a pharmaceutical compound can have profound implications, ranging from altered biological activity and skewed structure-activity relationships (SAR) to unforeseen toxicity.[1][2] Therefore, the onus is on the medicinal chemist to employ orthogonal analytical methods to ensure that the biological data generated is attributable to the compound of interest and not an artifact of impurities. 3-Bromo-7H-furo[3,4-b]pyridin-5-one, with its fused heterocyclic ring system and a bromine substituent, presents a unique analytical challenge that necessitates a multi-faceted approach to purity confirmation.

Structural Elucidation and Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[3] For 3-Bromo-7H-furo[3,4-b]pyridin-5-one, both ¹H and ¹³C NMR are indispensable for confirming its structural integrity and assessing its purity.

¹H NMR: A Proton's Perspective

¹H NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of 3-Bromo-7H-furo[3,4-b]pyridin-5-one would exhibit distinct signals for the aromatic protons and the methylene protons of the furo-pyridinone core.

Predicted ¹H NMR Spectral Features:

  • Aromatic Protons: The pyridine ring contains two protons. Their chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom, the carbonyl group, and the bromine atom, likely appearing in the downfield region (typically δ 7.0-9.0 ppm). The coupling patterns (splitting) between these protons will provide valuable information about their relative positions.

  • Methylene Protons: The -CH₂- group in the furanone ring is expected to show a singlet in the region of δ 4.0-5.5 ppm, influenced by the adjacent oxygen and carbonyl group.

The absence of unexpected signals and the correct integration ratios of the observed peaks are primary indicators of high purity.[4]

¹³C NMR: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. For 3-Bromo-7H-furo[3,4-b]pyridin-5-one (C₇H₄BrNO₂), seven distinct carbon signals are expected in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Features:

  • Carbonyl Carbon: The lactone carbonyl carbon will appear significantly downfield, typically in the range of δ 160-180 ppm.

  • Aromatic and Heteroaromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the bromine will show a characteristic chemical shift.

  • Methylene Carbon: The -CH₂- carbon will appear in the aliphatic region, typically around δ 60-80 ppm, shifted downfield due to the adjacent oxygen atom.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS), for referencing the spectrum to 0 ppm.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5]

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Typical spectral width: 0 to 220 ppm.

Data Analysis for Purity Assessment:

  • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and number of signals with the expected values for the structure of 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

  • Impurity Detection: Carefully examine the baseline for any small, unidentifiable peaks. The presence of such peaks indicates impurities.

  • Quantitative NMR (qNMR): For a more rigorous purity assessment, qNMR can be employed.[2][3][5][6][7] This involves adding a certified internal standard of known concentration to the sample and comparing the integral of a specific proton signal of the analyte to that of the standard.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is an essential tool for confirming the molecular weight of 3-Bromo-7H-furo[3,4-b]pyridin-5-one and for identifying potential impurities. The molecular formula of the target compound is C₇H₄BrNO₂, with a molecular weight of approximately 214.02 g/mol .[9]

Key Information from Mass Spectrometry:
  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion will appear as a characteristic doublet of peaks (M⁺ and M+2) with almost equal intensity. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule and can be used to further confirm its structure.[10][11] The fragmentation of 3-Bromo-7H-furo[3,4-b]pyridin-5-one may involve the loss of CO, Br, or other small fragments.

Experimental Protocol for MS Analysis

Ionization Technique:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like 3-Bromo-7H-furo[3,4-b]pyridin-5-one, often coupled with liquid chromatography (LC-MS).

  • Electron Ionization (EI): A harder ionization technique that can induce more fragmentation, providing detailed structural information, often used with gas chromatography (GC-MS).

Data Acquisition:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Analysis for Purity Assessment:

  • Molecular Weight Confirmation: Identify the molecular ion peak and confirm that its m/z value matches the calculated molecular weight of 3-Bromo-7H-furo[3,4-b]pyridin-5-one. Verify the characteristic M/M+2 isotopic pattern for bromine.

  • Impurity Detection: Search for peaks that do not correspond to the expected molecular ion or its fragments. These may indicate the presence of impurities. LC-MS is particularly powerful for separating and identifying impurities.

Comparative Analysis of Analytical Techniques

Technique Strengths Limitations Application for 3-Bromo-7H-furo[3,4-b]pyridin-5-one
¹H NMR - Excellent for structural elucidation- Provides quantitative information (qNMR)- Non-destructive- Lower sensitivity compared to MS- Signal overlap can be an issue in complex mixtures- Primary method for structural confirmation and purity assessment- qNMR for accurate quantification of purity
¹³C NMR - Confirms the carbon backbone- Less prone to signal overlap than ¹H NMR- Low sensitivity, requires more sample and longer acquisition times- Not inherently quantitative without specific experimental setups- Essential for unambiguous structural confirmation
Mass Spectrometry (MS) - High sensitivity- Confirms molecular weight and elemental composition- Can be coupled with chromatography for separation of impurities- Isomers may not be distinguishable by MS alone- Fragmentation can be complex to interpret- Crucial for confirming molecular weight and the presence of bromine- LC-MS is ideal for identifying and quantifying impurities
High-Performance Liquid Chromatography (HPLC) - Excellent for separating complex mixtures- Can be used for quantitative analysis- Well-established for purity determination- Requires a chromophore for UV detection- Does not provide structural information on its own- A powerful complementary technique for separating and quantifying impurities[4][12][13]
Elemental Analysis - Provides the elemental composition of the compound- Requires a relatively large amount of pure sample- Does not provide structural information- Confirms the elemental composition (C, H, N, Br) and supports the molecular formula

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity and identity confirmation of 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Analytical Confirmation Synthesis Synthesis of 3-Bromo-7H-furo[3,4-b]pyridin-5-one Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (e.g., LC-MS) NMR->MS Molecular Weight Confirmation HPLC HPLC Analysis MS->HPLC Impurity Profiling EA Elemental Analysis HPLC->EA Elemental Composition Final_Purity Purity Confirmed (>95%) EA->Final_Purity Final Confirmation

Sources

Comparative

A Senior Application Scientist's Guide to the Metabolic Stability of Furo[3,4-b]pyridine Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the landscape of modern drug discovery, the adage "it's not just about potency, it's about presence" has never been more relevant. A molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the adage "it's not just about potency, it's about presence" has never been more relevant. A molecule's ability to remain intact and active in the body for a sufficient duration is paramount to its therapeutic success. This property, known as metabolic stability, dictates a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][2] The furo[3,4-b]pyridine scaffold, a promising heterocyclic system, has garnered interest for its potential in various therapeutic areas, analogous to other biologically active furopyridine isomers.[3][4][5] However, like many nitrogen-containing heterocycles, this scaffold is susceptible to metabolic breakdown, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[6][7][8]

This guide provides an in-depth comparison of the metabolic stability of furo[3,4-b]pyridine derivatives. As direct, comparative experimental data on this specific scaffold is emerging, we will ground our analysis in established principles of drug metabolism, drawing parallels from structurally related heterocycles. We will explore the structure-metabolism relationships (SMRs), provide detailed experimental protocols for assessing stability, and present a framework for interpreting the resulting data.

Core Concepts: The Metabolic Fate of Furo[3,4-b]pyridines

The metabolic journey of a furo[3,4-b]pyridine derivative is largely governed by its interaction with hepatic enzymes. Understanding the underlying mechanisms is the first step toward designing more robust molecules.

The Gatekeepers: Cytochrome P450 Enzymes

The CYP superfamily, particularly the CYP3A4 isozyme, is responsible for metabolizing approximately half of all prescribed drugs.[8] These enzymes are monooxygenases that catalyze the oxidation of xenobiotics, preparing them for excretion.[8] For pyridine-containing molecules, common metabolic transformations include:

  • Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to an accessible position on the pyridine or furan ring. This is often a primary route of metabolism for aromatic systems.

  • N-Oxidation: Oxidation of the pyridine nitrogen atom.

  • Oxidative Dealkylation: If the scaffold is substituted with alkyl groups (e.g., at the nitrogen or on the rings), these can be cleaved off through an oxidative process.

Strategic Design for Enhanced Metabolic Stability

Medicinal chemists employ several field-proven strategies to "harden" a molecule against metabolic degradation.[9] These principles are directly applicable to the furo[3,4-b]pyridine core.

  • Metabolic Blocking: Introducing groups that sterically or electronically hinder the site of metabolism. The use of fluorine is a classic example; the strength of the C-F bond and its electron-withdrawing nature can effectively prevent oxidation at that position.[10][11]

  • Lipophilicity Reduction: Highly lipophilic compounds tend to have greater affinity for the active sites of CYP enzymes. Reducing lipophilicity can decrease this interaction and, consequently, reduce the rate of metabolism.[9]

  • Bioisosteric Replacement: Swapping a metabolically labile functional group with a bioisostere—a group with similar physical or chemical properties—can improve stability without sacrificing biological activity.[12][13] For instance, research on related pyrrolo[3,4-c]pyridines showed that replacing an ester with a more stable 1,2,4-oxadiazole moiety enhanced microsomal metabolic stability.[14]

Structure-Metabolism Relationship (SMR) Analysis of Furo[3,4-b]pyridine Derivatives

To illustrate these principles, let's consider a hypothetical series of furo[3,4-b]pyridine derivatives and predict their relative metabolic stability. The core scaffold presents several potential sites for metabolic attack, primarily on the electron-rich furan ring and the pyridine ring.

Caption: Potential sites of metabolism on the furo[3,4-b]pyridine core.

The table below outlines a comparative analysis of hypothetical derivatives, predicting their stability based on substituent effects. This causality-driven approach is fundamental to rational drug design.

Compound R1 R2 R3 Predicted Metabolic Stability Rationale
FP-1 HHHLowUnsubstituted rings are highly susceptible to aromatic hydroxylation.
FP-2 HClHModerateThe electron-withdrawing chlorine atom deactivates the pyridine ring towards oxidative metabolism.
FP-3 HFHHighFluorine acts as an effective metabolic blocker, significantly increasing the energy barrier for oxidation at that position.[11]
FP-4 CH3HHLow-ModerateThe methyl group itself can be a site of metabolism (hydroxylation). However, studies on related pyrrolopyridines suggest small alkyl groups can sometimes improve stability over unsubstituted analogs.[14]
FP-5 HOCH3HLowThe methoxy group is prone to O-dealkylation, a common and rapid metabolic pathway.
FP-6 HCF3HHighThe trifluoromethyl group is highly electron-withdrawing and is metabolically robust, shielding the pyridine ring from attack.
FP-7 HHPhenylLowThe additional phenyl ring increases lipophilicity and introduces another site for potential aromatic hydroxylation, likely increasing the rate of clearance.

Experimental Guide: Assessing Metabolic Stability In Vitro

In vitro assays are indispensable tools for the early assessment of metabolic stability, providing critical data to guide lead optimization.[9][15] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Experimental Workflow Overview

The general workflow for these assays is a self-validating system designed to ensure data integrity. It includes the test compound, positive controls with known metabolic fates, and negative controls to rule out non-enzymatic degradation.

G start Start: Prepare Reagents (Test Compound, Microsomes/Hepatocytes, Cofactors) incubate Incubation at 37°C (Time Points: 0, 5, 15, 30, 60 min) start->incubate Initiate Reaction quench Quench Reaction (e.g., Acetonitrile with Internal Standard) incubate->quench Stop Reaction at each time point process Sample Processing (Centrifugation to pellet protein) quench->process analyze LC-MS/MS Analysis (Quantify remaining parent compound) process->analyze data Data Analysis (Calculate % remaining, t½, CLint) analyze->data end End: Report Results data->end

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance of a compound by Phase I metabolic enzymes (primarily CYPs).

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[2] By incubating the compound with microsomes and the necessary cofactor (NADPH), we can isolate and measure the rate of Phase I metabolism.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (or NADPH stock solution). This is critical as NADPH is consumed during the reaction.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsome suspension to a final protein concentration of 0.5-1.0 mg/mL.

    • Add the test compound to a final concentration of 1 µM. Rationale: This concentration is typically below the Km for most CYPs, ensuring the reaction rate is proportional to substrate concentration.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the pre-warmed NADPH solution.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS normalization).

    • The '0' minute time point serves as the 100% reference and is typically quenched immediately after adding the test compound, before the addition of NADPH or immediately after.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the peak area ratio of the parent compound to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k * 1000) / (microsomal protein concentration in mg/mL).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the intrinsic clearance of a compound by both Phase I and Phase II enzymes in a more physiologically relevant system.

Causality: Cryopreserved hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of hepatic metabolism.[15]

Step-by-Step Methodology:

  • Hepatocyte Revival:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and centrifuge gently to pellet the cells.

    • Resuspend the cells in fresh medium and determine cell viability and density using a method like trypan blue exclusion. Viability should be >80%.

  • Incubation:

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 1 million viable cells/mL).

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time Course Sampling & Analysis:

    • The sampling, quenching (with acetonitrile), processing, and LC-MS/MS analysis steps are analogous to the microsomal assay.

  • Data Interpretation:

    • Data analysis is similar to the microsomal assay. The intrinsic clearance is calculated per million cells: CLint (µL/min/10^6 cells) = (k * 1000) / (cell density in 10^6 cells/mL).

Conclusion

The metabolic stability of furo[3,4-b]pyridine derivatives is a critical determinant of their potential as therapeutic agents. While direct comparative data for this specific scaffold remains an area of active investigation, a robust understanding can be built by applying fundamental principles of drug metabolism and drawing logical inferences from related heterocyclic systems. By focusing on structure-metabolism relationships—such as blocking metabolic hotspots with fluorine or tuning lipophilicity—researchers can rationally design compounds with improved pharmacokinetic profiles. The systematic application of validated in vitro assays, such as the microsomal and hepatocyte stability protocols detailed here, provides the essential experimental data to drive these design-test-analyze cycles, ultimately paving the way for the development of more effective and durable medicines.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. PubMed. Available at: [Link]

  • Furo[3,4-B]pyridine | C7H5NO | CID 18442745. PubChem. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM). PubMed Central. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed Central. Available at: [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. Available at: [Link]

  • The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. MDPI. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available at: [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. CoLab. Available at: [Link]

  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available at: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]

  • Bioisosteric Replacements. Chemspace. Available at: [Link]

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  • CYP3A4. Wikipedia. Available at: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. DOI. Available at: [Link]

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  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

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  • Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]

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Validation

A Researcher's Guide to the Head-to-Head Evaluation of Novel BET Inhibitors: A Comparative Framework Featuring 3-Bromo-7H-furo[3,4-b]pyridin-5-one and Established Pan-BET Inhibitors

Introduction: The Expanding Landscape of BET Inhibition The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Landscape of BET Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene expression in health and disease.[1] These epigenetic "readers" recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific genomic loci.[1] This function is particularly crucial for the expression of key oncogenes such as MYC, making BET proteins attractive targets for cancer therapy.[2][3]

The pioneering discovery of small-molecule BET inhibitors, such as JQ1, demonstrated that disrupting the BET-chromatin interaction is a viable therapeutic strategy, leading to cell cycle arrest and apoptosis in various cancer models.[1] This has spurred the development of numerous pan-BET inhibitors, which target the bromodomains of all BET family members.[1] While clinically investigated, these first-generation inhibitors have been associated with on-target toxicities, such as thrombocytopenia and gastrointestinal issues, which may limit their therapeutic window.[1][4]

This has led to a new wave of research focused on developing next-generation BET inhibitors with improved selectivity and potentially better safety profiles. This guide provides a comprehensive framework for the head-to-head comparison of a novel chemical entity, exemplified by 3-Bromo-7H-furo[3,4-b]pyridin-5-one , against a panel of well-characterized pan-BET inhibitors. It is important to note that, as of the writing of this guide, there is no publicly available biological data characterizing 3-Bromo-7H-furo[3,4-b]pyridin-5-one as a BET inhibitor. Therefore, this document serves as a methodological blueprint for researchers seeking to evaluate its potential activity and benchmark it against established compounds. While the furo[3,4-b]pyridin-5-one scaffold has been utilized as a key intermediate in the synthesis of biologically active compounds, and related structures like furo[3,2-c]pyridin-4(5H)-one have shown promise as BET inhibitors, the specific activity of the title compound remains to be elucidated.[5][6][7]

The Competitors: A Snapshot of Pan-BET Inhibitors

A robust comparison requires well-defined reference compounds. The following pan-BET inhibitors are frequently used as benchmarks in preclinical studies due to their well-documented mechanisms and potencies.

InhibitorChemical ClassKey FeaturesReported IC50 (BRD4 BD1/BD2)
(+)-JQ1 ThienotriazolodiazepineThe prototypical, highly specific, and cell-permeable BET inhibitor. Competitively binds to the acetyl-lysine recognition pocket.[8]~77 nM / ~33 nM[8]
OTX-015 (Birabresib) DibenzodiazepineAn orally bioavailable BET inhibitor that has been evaluated in clinical trials for various hematological malignancies and solid tumors.[9]~10-19 nM (EC50 for BRD2/3/4)[10]
I-BET762 (Molibresib) TriazolobenzodiazepineA potent and high-affinity BET inhibitor shown to suppress MYC transcription and key inflammatory genes. Also orally bioavailable.~36.1 nM / ~42.4 nM (for BRD4/BRD3)[11]

Mechanism of Action: Disrupting Transcriptional Activation

BET inhibitors function by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated histones at gene promoters and enhancers.[1] This displacement is particularly effective at super-enhancers, which are large clusters of enhancers that drive the expression of genes critical for cell identity and oncogenesis. The subsequent downregulation of key target genes, most notably MYC, leads to decreased cell proliferation and induction of apoptosis in susceptible cancer cells.

BET_Inhibition_Pathway cluster_0 Normal Gene Transcription cluster_1 Action of BET Inhibitor Histone Acetylated Histones BET BET Protein (e.g., BRD4) Histone->BET Binds to TF Transcription Factors BET->TF Recruits PolII RNA Pol II Complex TF->PolII Activates Gene Target Gene (e.g., MYC) PolII->Gene Transcribes mRNA mRNA Transcription Gene->mRNA BET_Inhibitor Pan-BET Inhibitor BET_Inhibited BET Protein (e.g., BRD4) BET_Inhibitor->BET_Inhibited Competitively Binds No_Binding Binding Blocked BET_Inhibited->No_Binding No_Transcription Transcription Repressed No_Binding->No_Transcription

Caption: Mechanism of pan-BET inhibition.

Experimental Workflow for Head-to-Head Comparison

A multi-tiered approach is essential to comprehensively evaluate a novel BET inhibitor. The following workflow outlines the key experiments, progressing from biochemical validation to cellular and functional assays.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical & Cellular Potency cluster_tier2 Tier 2: Target Engagement & Downstream Effects cluster_tier3 Tier 3: Functional & Phenotypic Outcomes A1 Biochemical Assay (e.g., TR-FRET, AlphaScreen) Determine IC50 vs. BRD4 BD1/BD2 A2 Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine GI50 in cancer cell lines B1 Cellular Target Engagement (e.g., NanoBRET) Confirm binding to BRD4 in live cells A2->B1 B2 Western Blot Analysis Measure downregulation of c-MYC protein B1->B2 B3 RT-qPCR Analysis Measure downregulation of MYC mRNA B2->B3 C1 Cell Cycle Analysis (Flow Cytometry) Assess G1 arrest B3->C1 C2 Apoptosis Assay (e.g., Annexin V staining) Quantify induction of apoptosis C1->C2

Caption: Tiered experimental workflow for inhibitor comparison.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MV4-11, a human AML cell line sensitive to BET inhibition) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-7H-furo[3,4-b]pyridin-5-one, JQ1, OTX-015, and I-BET762 (e.g., from 1 nM to 10 µM). Add the compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% inhibition of growth).

Western Blot Analysis for c-MYC Downregulation

This technique allows for the detection and quantification of the c-MYC protein, a key downstream target of BET inhibitors.

Protocol:

  • Cell Treatment: Seed MV4-11 cells in 6-well plates. Treat the cells with the test compounds at their respective GI50 concentrations for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC (e.g., rabbit anti-c-MYC) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative c-MYC protein levels normalized to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for MYC Gene Expression

RT-qPCR measures the level of MYC messenger RNA (mRNA), providing insight into the transcriptional repression caused by the inhibitors.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol, but for a shorter duration (e.g., 6 hours) to capture the primary transcriptional response. Extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • MYC Forward Primer (example): 5'-GCTGCTTAGACGCTGGATTT-3'

    • MYC Reverse Primer (example): 5'-TAACGTTGAGGGGCATCG-3'

  • Thermal Cycling: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

Interpreting the Results: Building a Comparative Profile

The data generated from these experiments will allow for a direct comparison of 3-Bromo-7H-furo[3,4-b]pyridin-5-one with the reference pan-BET inhibitors.

Hypothetical Data Summary Table:

Parameter3-Bromo-7H-furo[3,4-b]pyridin-5-one(+)-JQ1OTX-015I-BET762
BRD4 BD1 IC50 (nM) To be determined~77Varies~36
BRD4 BD2 IC50 (nM) To be determined~33VariesVaries
MV4-11 GI50 (nM) To be determinedValue from experimentValue from experimentValue from experiment
c-MYC Protein Downregulation To be determinedValue from experimentValue from experimentValue from experiment
MYC mRNA Downregulation To be determinedValue from experimentValue from experimentValue from experiment
G1 Cell Cycle Arrest To be determinedYes/NoYes/NoYes/No

Causality and Self-Validation:

  • Consistency is Key: A potent BET inhibitor should exhibit low nanomolar activity in biochemical assays, which should translate to potent growth inhibition in sensitive cell lines.

  • Mechanism Confirmation: The observed anti-proliferative effects should be directly linked to the on-target mechanism. This is validated by confirming target engagement in cells and observing the dose-dependent downregulation of both MYC mRNA and c-MYC protein.

  • Phenotypic Correlation: The molecular changes (MYC suppression) should lead to the expected cellular phenotypes, namely G1 cell cycle arrest and, ultimately, apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the rigorous evaluation of novel BET inhibitors like 3-Bromo-7H-furo[3,4-b]pyridin-5-one. By systematically comparing its biochemical potency, cellular activity, and on-target effects against well-established pan-BET inhibitors, researchers can build a comprehensive profile of the new compound. Positive results from these initial studies would warrant further investigation into selectivity across the entire bromodomain family, pharmacokinetic properties, and in vivo efficacy in preclinical cancer models. The ultimate goal is to identify next-generation inhibitors that retain or improve upon the therapeutic efficacy of pan-BET inhibitors while mitigating the dose-limiting toxicities observed in the clinic.

References

  • MySkinRecipes. Furo[3,4-b]pyridin-5(7H)-one. [Link]

  • PubMed Central. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer. [Link]

  • PubMed Central. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. [Link]

  • PubMed Central. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS. [Link]

  • PubChem. furo(3,4-b)pyridin-5(7H)-one. [Link]

  • ResearchGate. (PDF) Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4':4,5]Furo[3,2-b]Pyridines. [Link]

  • PubChem. 3-Bromo-7H-furo[3,4-b]pyridin-5-one. [Link]

  • ACS Publications. Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. Efficacy of BET degraders. A, Table of IC50 values for BET inhibitors... [Link]

  • PubMed. Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors. [Link]

  • PubMed. Discovery of a potent orally available pyrazolopyridone derivative as a novel selective bromodomain and extra-terminal domain (BET)-first bromodomain (BD1) inhibitor. [Link]

  • PubMed. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. [Link]

  • SYNTHESIS. One-Pot Synthesis of Furo[3,4-b]pyridin-5(7H)-ones from 2-Bromopyridine-3-carboxylic Acid and Carbonyl Compounds. [Link]

  • PubMed Central. Achieving clinical success with BET inhibitors as anti-cancer agents. [Link]

  • NIH. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • ResearchGate. BET-BD1 inhibition phenocopies pan-BET inhibition. (A) IC50 assays... [Link]

  • Google Patents. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor.
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  • Protocols.io. MTT (Assay protocol. [Link]

  • The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. [Link]

  • MDPI. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models. [Link]

  • Google Patents. WO2015161928A1 - 3-oxo-tetrahydro-furo[3,2-b]pyrrol-4(5h).
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-Bromo-7H-furo[3,4-b]pyridin-5-one

For the diligent researcher engaged in the complex world of drug discovery and development, the proper handling and disposal of novel chemical entities is a matter of paramount importance. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the proper handling and disposal of novel chemical entities is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-7H-furo[3,4-b]pyridin-5-one, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols for handling similar chemical classes and are designed to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

Drawing parallels from related compounds, such as pyridine and other brominated organics, we can infer a more complete hazard profile. Pyridine is a flammable and toxic liquid known to cause skin and respiratory irritation[2][3]. Halogenated organic compounds, as a class, are often toxic and require disposal as halogenated organic waste[4][5][6]. Therefore, it is imperative to handle 3-Bromo-7H-furo[3,4-b]pyridin-5-one with the assumption that it possesses similar hazardous properties.

Core Principles of Disposal

The fundamental principle governing the disposal of 3-Bromo-7H-furo[3,4-b]pyridin-5-one is waste segregation . Halogenated organic waste must be collected separately from non-halogenated waste[4][6][7]. This is crucial because common disposal methods for non-halogenated organic solvents, such as fuel blending, are not suitable for halogenated compounds. The combustion of halogenated materials can produce highly toxic and corrosive byproducts, such as hydrogen bromide, necessitating specialized incineration processes[6].

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Chemical splash goggles are mandatory to protect against accidental splashes.

  • Hand Protection : Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine-like structures[2]. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A flame-resistant lab coat should be worn to protect against spills and splashes.

  • Respiratory Protection : If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator with an organic vapor cartridge is essential. All handling of the solid or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

This protocol is designed to guide researchers through the safe collection and disposal of waste containing 3-Bromo-7H-furo[3,4-b]pyridin-5-one.

Step 1: Waste Container Preparation
  • Select the Appropriate Container : Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable for halogenated organic waste[8].

  • Proper Labeling : The container must be clearly labeled as "Halogenated Organic Waste"[4][5][6]. The label should also include the full chemical name: "3-Bromo-7H-furo[3,4-b]pyridin-5-one" and any other components of the waste stream with their approximate concentrations. Do not use abbreviations or chemical formulas[4]. The date of initial waste accumulation should also be recorded.

Step 2: Waste Segregation and Collection
  • Solid Waste :

    • Collect any solid 3-Bromo-7H-furo[3,4-b]pyridin-5-one waste, including contaminated weighing paper and spatulas, in a designated solid halogenated waste container.

    • Minimize dust generation by handling the solid compound carefully within a chemical fume hood.

  • Liquid Waste :

    • Collect all solutions containing 3-Bromo-7H-furo[3,4-b]pyridin-5-one in the designated "Halogenated Organic Waste" liquid container.

    • Do not mix halogenated waste with non-halogenated organic waste[4][7].

    • Ensure that incompatible materials are not mixed. For instance, do not mix acidic waste with basic waste in the same container[9].

Step 3: Decontamination of Labware
  • Gross Decontamination : Rinse any glassware or equipment that has come into contact with 3-Bromo-7H-furo[3,4-b]pyridin-5-one with a suitable organic solvent (e.g., ethanol or acetone).

  • Collect Rinsate : The initial solvent rinse should be collected and disposed of as halogenated organic waste.

  • Final Cleaning : Subsequent washes with detergent and water can be performed after the initial solvent rinse.

Step 4: Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material : Carefully scoop the absorbed material into a designated halogenated waste container.

  • Decontaminate the Area : Decontaminate the spill area with a suitable solvent, collecting the decontamination waste as halogenated organic waste.

Step 5: Storage and Final Disposal
  • Temporary Storage : Store the sealed and labeled halogenated waste container in a designated satellite accumulation area within the laboratory[9]. This area should be away from heat sources and direct sunlight.

  • Professional Disposal : Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[10]. Never dispose of this chemical down the drain[7][11].

Quantitative Hazard Summary

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of 3-Bromo-7H-furo[3,4-b]pyridin-5-one waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 3-Bromo-7H-furo[3,4-b]pyridin-5-one, upholding the highest standards of laboratory practice.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

  • Chemwatch. (n.d.). GHS Safety Data Sheet: PYRIDINE. Retrieved from [Link]

  • GOV.UK. (2024). Pyridine: general information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 819439, furo(3,4-b)pyridin-5(7H)-one. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Washington State University EH&S. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7H-furo[3,4-b]pyridin-5-one
Reactant of Route 2
3-Bromo-7H-furo[3,4-b]pyridin-5-one
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